molecular formula C9H9FO2 B187068 Methyl 2-fluoro-6-methylbenzoate CAS No. 197516-57-7

Methyl 2-fluoro-6-methylbenzoate

Cat. No.: B187068
CAS No.: 197516-57-7
M. Wt: 168.16 g/mol
InChI Key: CTCSAWGFOPOVEU-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-methylbenzoate is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCSAWGFOPOVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648645
Record name Methyl 2-fluoro-6-methylbenzoate
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Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197516-57-7
Record name Methyl 2-fluoro-6-methylbenzoate
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Record name methyl 2-fluoro-6-methylbenzoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-fluoro-6-methylbenzoate from its carboxylic acid precursor, 2-fluoro-6-methylbenzoic acid. This process, a classic example of Fischer esterification, is a fundamental reaction in organic synthesis, particularly relevant in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). 2-Fluoro-6-methylbenzoic acid is a key building block in the synthesis of various APIs, including epidermal growth factor receptor (EGFR) inhibitors and avacopan, a treatment for ANCA-associated vasculitis.[1][2][3] The successful and efficient conversion of this acid to its methyl ester is a critical step in these synthetic pathways.

Reaction Principle: Fischer Esterification

The synthesis of this compound from 2-fluoro-6-methylbenzoic acid is achieved through Fischer esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4][5] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (in this case, methanol) is typically used, or water is removed as it is formed.[4][5]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.[5][6]

Due to the presence of two ortho-substituents (a fluorine atom and a methyl group), 2-fluoro-6-methylbenzoic acid is a sterically hindered carboxylic acid. Such steric hindrance can slow down the rate of esterification.[7] Therefore, the reaction may require more forcing conditions, such as elevated temperatures and longer reaction times, to achieve a high yield.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on standard Fischer esterification procedures for substituted benzoic acids.[4][8][9]

Materials:

  • 2-fluoro-6-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-6-methylbenzoic acid in an excess of anhydrous methanol. A significant molar excess of methanol is used to shift the reaction equilibrium towards the product.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Alternatively, thionyl chloride can be used as a reagent, which also drives the reaction by converting the carboxylic acid to a more reactive acyl chloride intermediate.[8]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C, the boiling point of methanol).[9] The reaction should be monitored by thin-layer chromatography (TLC) to determine its completion. Due to steric hindrance, a reaction time of several hours to overnight may be necessary.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

    • Transfer the organic solution to a separatory funnel and wash it sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[9]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by silica gel column chromatography or distillation under reduced pressure to yield the pure ester.

Data Presentation

The following table summarizes typical quantitative data for Fischer esterification of benzoic acid derivatives, which can be used as a reference for the synthesis of this compound.

ParameterValue/ConditionReference
Reactants
Benzoic Acid Derivative1 molar equivalent[4]
Methanol10-20 molar equivalents (often used as solvent)[4][9]
Catalyst
Concentrated H₂SO₄0.1-0.5 molar equivalents[4][9]
Thionyl Chloride1.1-1.5 molar equivalents[8]
Reaction Conditions
TemperatureReflux (approx. 65-70°C)[8][9]
Reaction Time3 - 24 hours[8][10]
Work-up & Purification
Extraction SolventEthyl acetate or Diethyl ether[9]
Neutralizing AgentSaturated NaHCO₃ solution[9]
Purification MethodColumn Chromatography or Distillation[8]
Yield 50-95% (highly dependent on substrate and conditions)[8][9]

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

G Figure 1: Chemical Reaction for the Synthesis of this compound 2-fluoro-6-methylbenzoic_acid 2-fluoro-6-methylbenzoic acid Methyl_2-fluoro-6-methylbenzoate This compound 2-fluoro-6-methylbenzoic_acid->Methyl_2-fluoro-6-methylbenzoate + CH₃OH Catalyst H₂SO₄ (cat.) Methanol Methanol Water Water

Figure 1: Synthesis of this compound.

G Figure 2: Experimental Workflow for Fischer Esterification A 1. Reaction Setup - Dissolve 2-fluoro-6-methylbenzoic acid in excess methanol. - Add catalytic H₂SO₄. B 2. Reflux - Heat the reaction mixture to reflux (65-70°C). - Monitor reaction progress by TLC. A->B C 3. Work-up - Cool the reaction mixture. - Remove excess methanol via rotary evaporation. B->C D 4. Extraction - Dissolve residue in ethyl acetate. - Wash with H₂O, sat. NaHCO₃, and brine. C->D E 5. Drying & Concentration - Dry organic layer over Na₂SO₄. - Concentrate under reduced pressure. D->E F 6. Purification - Purify crude product by column chromatography or distillation. E->F G Pure this compound F->G

Figure 2: Experimental Workflow for Fischer Esterification.

References

physical and chemical properties of "Methyl 2-fluoro-6-methylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-6-methylbenzoate is an aromatic ester of significant interest in medicinal chemistry and drug discovery. Its structural motifs, a fluoro group and a methyl group ortho to the ester, provide a unique substitution pattern that can influence molecular conformation and interactions with biological targets. This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed protocol for its synthesis, and visualizations to aid in its study and application.

While specific experimental data for this compound is not widely available in public literature, this guide consolidates confirmed information and provides expert predictions based on analogous structures and established chemical principles.

Core Properties and Data

The fundamental molecular properties of this compound have been established and are summarized below.

PropertyValueSource
CAS Number 197516-57-7[1][2][3]
Molecular Formula C₉H₉FO₂[1][3]
Molecular Weight 168.16 g/mol [1][3]
Physical Properties

Detailed experimental physical properties for this compound are not readily found in peer-reviewed literature. The following table provides estimated values based on the properties of structurally similar compounds and general chemical principles.

PropertyValueNotes
Melting Point Not availableExpected to be a low-melting solid or a liquid at room temperature.
Boiling Point Not availableEstimated to be in the range of 200-220 °C at atmospheric pressure.
Solubility Not availableExpected to be soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) and poorly soluble in water.

Synthesis

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid. The most common and straightforward method is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of this compound from 2-fluoro-6-methylbenzoic acid using methanol in the presence of an acid catalyst.[4][5][6]

Materials:

  • 2-fluoro-6-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-6-methylbenzoic acid in an excess of anhydrous methanol. The methanol serves as both a reagent and a solvent.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Characterization

Experimental spectroscopic data for this compound is not widely published. The following are predicted spectral characteristics based on its structure and data from analogous compounds.

TechniquePredicted Characteristics
¹H NMR Aromatic protons (3H) are expected in the range of δ 7.0-7.5 ppm. The methyl ester protons (3H) should appear as a singlet around δ 3.9 ppm. The aromatic methyl protons (3H) are expected as a singlet around δ 2.3-2.5 ppm.
¹³C NMR The carbonyl carbon of the ester is predicted to be in the range of δ 165-170 ppm. Aromatic carbons are expected between δ 115-140 ppm, with the carbon bearing the fluorine showing a characteristic coupling. The methyl ester carbon should appear around δ 52 ppm, and the aromatic methyl carbon around δ 15-20 ppm.
IR Spectroscopy A strong C=O stretching band for the aromatic ester is expected around 1715-1730 cm⁻¹.[7][8] C-O stretching bands are anticipated in the 1250-1310 cm⁻¹ and 1100-1130 cm⁻¹ regions.[7] Characteristic aromatic C-H stretching should be observed just above 3000 cm⁻¹.[9][10]
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z = 168. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 137, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 109.[11][12]

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactant 2-Fluoro-6-methylbenzoic Acid Reagents Methanol (excess) H₂SO₄ (catalyst) Product This compound Reagents->Product Reflux Workup Workup & Purification Product->Workup

Caption: Synthesis of this compound via Fischer Esterification.

Chemical Structure and Predicted ¹H NMR Assignments

Chemical_Structure cluster_0 This compound mol A ~7.0-7.5 ppm (m, 3H) B ~3.9 ppm (s, 3H) C ~2.4 ppm (s, 3H)

Caption: Structure with predicted ¹H NMR chemical shifts.

References

An In-depth Technical Guide to Methyl 2-fluoro-6-methylbenzoate (CAS 197516-57-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-6-methylbenzoate, with the CAS registry number 197516-57-7, is a fluorinated aromatic ester that serves as a key building block in the synthesis of a variety of chemical entities. Its strategic substitution pattern, featuring a fluorine atom and a methyl group ortho to the methyl ester, imparts unique steric and electronic properties that are highly valuable in the fields of medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and applications, with a particular focus on its role in the development of pharmaceuticals.

Chemical and Physical Properties

PropertyValueReference(s)
Molecular Formula C₉H₉FO₂[1][2]
Molecular Weight 168.16 g/mol [1][2]
CAS Number 197516-57-7[1][2]
Appearance Not specified (likely a colorless liquid or low-melting solid)
Boiling Point Predicted: ~215.8 °C at 760 mmHg
Density Predicted: ~1.1 g/cm³
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. Poorly soluble in water.[3]

Synthesis

The most common and direct route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid.

Fischer Esterification

This acid-catalyzed esterification provides a straightforward method for the preparation of the title compound.

Reaction Scheme:

G reactant1 2-Fluoro-6-methylbenzoic Acid product This compound reactant1->product reactant2 Methanol reactant2->product water + H₂O catalyst H₂SO₄ (catalyst) catalyst->product

Caption: Fischer esterification of 2-fluoro-6-methylbenzoic acid.

Experimental Protocol:

  • Materials:

    • 2-fluoro-6-methylbenzoic acid

    • Anhydrous methanol

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-6-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

    • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

    • Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).[4]

    • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

While a comprehensive public database of the spectra for this compound is not available, the expected spectral characteristics can be inferred from related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

  • Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 7.0-7.5 ppm, corresponding to the three protons on the benzene ring. The coupling with the fluorine atom will further split these signals.

  • Methyl Ester Protons (-OCH₃): A singlet at approximately δ 3.9 ppm.

  • Aromatic Methyl Protons (Ar-CH₃): A singlet around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum is anticipated to display the following key resonances:

  • Carbonyl Carbon (C=O): A signal in the downfield region, around δ 165-170 ppm.

  • Aromatic Carbons (Ar-C): Multiple signals in the range of δ 115-160 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

  • Methyl Ester Carbon (-OCH₃): A signal around δ 52 ppm.

  • Aromatic Methyl Carbon (Ar-CH₃): A signal in the upfield region, typically around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following absorption bands:

  • C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): A strong band in the region of 1250-1300 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong band typically found in the 1000-1300 cm⁻¹ range.

  • C-H Stretches (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.[5]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 168. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 137, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 109.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] The presence and position of the fluoro and methyl groups allow for selective functionalization and can significantly influence the biological activity and pharmacokinetic properties of the final products.

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound serves as a precursor for more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[6] The ester can be hydrolyzed to the corresponding carboxylic acid or the aromatic ring can be further functionalized. The precursor, 2-fluoro-6-methylbenzoic acid, is a known building block for an epidermal growth factor receptor (EGFR) inhibitor and the vasculitis drug, avacopan, highlighting the potential of its methyl ester derivative in similar synthetic strategies.[7]

Role in Palladium-Catalyzed Cross-Coupling Reactions

Aryl esters can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular scaffolds found in many drug candidates.

Illustrative Suzuki Coupling Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Aryl Halide or Triflate Aryl Halide or Triflate Heat and Stir under Inert Atmosphere Heat and Stir under Inert Atmosphere Aryl Halide or Triflate->Heat and Stir under Inert Atmosphere This compound (as coupling partner) This compound (as coupling partner) This compound (as coupling partner)->Heat and Stir under Inert Atmosphere Palladium Catalyst (e.g., Pd(OAc)₂) Palladium Catalyst (e.g., Pd(OAc)₂) Palladium Catalyst (e.g., Pd(OAc)₂)->Heat and Stir under Inert Atmosphere Ligand (e.g., PPh₃) Ligand (e.g., PPh₃) Ligand (e.g., PPh₃)->Heat and Stir under Inert Atmosphere Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Heat and Stir under Inert Atmosphere Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->Heat and Stir under Inert Atmosphere Extraction Extraction Heat and Stir under Inert Atmosphere->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Characterization of Biaryl Product Characterization of Biaryl Product Column Chromatography->Characterization of Biaryl Product

Caption: General workflow for a Suzuki cross-coupling reaction.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.

Conclusion

This compound is a strategically important building block in organic synthesis. Its utility in the preparation of complex molecules, particularly in the context of drug discovery and development, makes it a compound of significant interest to researchers. This guide has provided a summary of its properties, a detailed protocol for its synthesis, an overview of its expected spectroscopic characteristics, and an insight into its applications. As research in medicinal and materials chemistry continues to evolve, the demand for versatile and functionalized intermediates like this compound is expected to grow.

References

starting material for "Methyl 2-fluoro-6-methylbenzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 2-fluoro-6-methylbenzoate, a key intermediate in the preparation of various pharmaceutically active compounds. This document outlines the primary starting materials, detailed experimental protocols for the synthesis of the precursor 2-fluoro-6-methylbenzoic acid, and its subsequent esterification to the target molecule. All quantitative data is summarized for easy comparison, and logical workflows are presented as diagrams.

Core Synthesis Strategy: From Precursor to Final Product

The most direct and common synthetic route to this compound involves the esterification of its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid. This precursor is commercially available from various chemical suppliers, making it a convenient starting point for laboratory and industrial-scale synthesis.

This guide will first briefly touch upon potential synthetic pathways to obtain 2-fluoro-6-methylbenzoic acid, followed by a detailed focus on its conversion to this compound.

Synthesis of the Starting Material: 2-fluoro-6-methylbenzoic acid

While readily available for purchase, understanding the synthesis of 2-fluoro-6-methylbenzoic acid provides a more comprehensive view of the chemical landscape. Two plausible synthetic routes are outlined below.

Route A: From o-Methylphenol

One potential pathway begins with o-methylphenol, which can undergo nitration to form 2-methyl-6-nitrophenol. Subsequent hydroxyl-to-chlorine substitution yields 2-chloro-3-nitrotoluene, which can then be fluorinated to 2-fluoro-3-nitrotoluene. The final step involves the oxidation of the methyl group to a carboxylic acid, yielding 2-fluoro-3-nitrobenzoic acid, a close analog of the desired precursor. A similar strategy could be adapted to synthesize 2-fluoro-6-methylbenzoic acid.

Route B: Grignard Reaction

A classic approach for the formation of benzoic acids involves the Grignard reaction. This would entail the formation of a Grignard reagent from a suitable precursor, such as 1-bromo-2-fluoro-6-methylbenzene. This organomagnesium compound is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to produce 2-fluoro-6-methylbenzoic acid.[1]

Esterification of 2-fluoro-6-methylbenzoic acid to this compound

The final step in the synthesis is the esterification of 2-fluoro-6-methylbenzoic acid. Two common and effective methods for this transformation are the Fischer-Speier esterification and a method involving activation with thionyl chloride.

Method 1: Fischer-Speier Esterification

This acid-catalyzed esterification is a widely used method for the preparation of esters from carboxylic acids and alcohols.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-6-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (which also serves as the solvent).

  • Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash with water. Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. Finally, wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel.

Method 2: Esterification via Acyl Chloride

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methanol to form the ester.

  • Acyl Chloride Formation: In a round-bottom flask, suspend 2-fluoro-6-methylbenzoic acid (1.0 equivalent) in a suitable solvent like dichloromethane. Add thionyl chloride (SOCl₂) (approximately 1.2 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature or gentle heat until the reaction is complete (cessation of gas evolution).

  • Esterification: Carefully add anhydrous methanol to the reaction mixture. The reaction is typically exothermic. Stir for a period at room temperature or with gentle heating.

  • Work-up and Purification: Remove the solvent and excess reagents under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for analogous esterification reactions found in the literature, which can serve as a reference for the synthesis of this compound.

Reaction TypeStarting MaterialReagentsSolventTemperatureTimeYieldReference
Fischer EsterificationBenzoic AcidMethanol, H₂SO₄MethanolReflux4 hours87%[2]
Fischer Esterification2-Chlorobenzoic AcidMethanol, DibromohydantoinMethanol60 °C8 hours100%[2]
Acyl Chloride Esterification2-methyl-3-bromo-5-fluorobenzoic acidSOCl₂, MethanolMethanol70 °C3 hours51%[3]
Solid Acid Catalyzedp-Methylbenzoic AcidMethanol, Zr/Ti Solid AcidMethanol120 °C24 hoursHigh[4]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_of_Precursor cluster_RouteA Route A: From o-Methylphenol cluster_RouteB Route B: Grignard Reaction o-Methylphenol o-Methylphenol 2-Methyl-6-nitrophenol 2-Methyl-6-nitrophenol o-Methylphenol->2-Methyl-6-nitrophenol Nitration 2-Chloro-3-nitrotoluene 2-Chloro-3-nitrotoluene 2-Methyl-6-nitrophenol->2-Chloro-3-nitrotoluene Hydroxyl to Chlorine 2-Fluoro-3-nitrotoluene 2-Fluoro-3-nitrotoluene 2-Chloro-3-nitrotoluene->2-Fluoro-3-nitrotoluene Fluorination 2-Fluoro-3-nitrobenzoic acid 2-Fluoro-3-nitrobenzoic acid 2-Fluoro-3-nitrotoluene->2-Fluoro-3-nitrobenzoic acid Oxidation 1-Bromo-2-fluoro-6-methylbenzene 1-Bromo-2-fluoro-6-methylbenzene Grignard Reagent Grignard Reagent 1-Bromo-2-fluoro-6-methylbenzene->Grignard Reagent + Mg 2-Fluoro-6-methylbenzoic acid 2-Fluoro-6-methylbenzoic acid Grignard Reagent->2-Fluoro-6-methylbenzoic acid + CO2, H+ workup

Caption: Potential synthetic routes to the precursor 2-fluoro-6-methylbenzoic acid.

Esterification_Workflow cluster_Method1 Method 1: Fischer Esterification cluster_Method2 Method 2: Via Acyl Chloride Start Starting Material: 2-fluoro-6-methylbenzoic acid M1_Step1 Dissolve in Methanol Start->M1_Step1 M2_Step1 React with SOCl2 Start->M2_Step1 M1_Step2 Add H2SO4 (cat.) M1_Step1->M1_Step2 M1_Step3 Reflux M1_Step2->M1_Step3 M1_Step4 Work-up & Purification M1_Step3->M1_Step4 End Final Product: This compound M1_Step4->End M2_Step2 Add Methanol M2_Step1->M2_Step2 M2_Step3 Work-up & Purification M2_Step2->M2_Step3 M2_Step3->End

Caption: Experimental workflow for the esterification of 2-fluoro-6-methylbenzoic acid.

References

Technical Guide: Physicochemical Properties and Characterization of Methyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a concise technical overview of Methyl 2-fluoro-6-methylbenzoate, a key intermediate in the synthesis of pharmaceuticals.[1] It details the fundamental molecular properties and presents a standardized experimental protocol for the verification of its molecular weight via mass spectrometry.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. These values are critical for reaction stoichiometry, analytical characterization, and quality control in synthetic chemistry workflows.

PropertyValueReference
Molecular FormulaC₉H₉FO₂[1][2]
Molecular Weight168.16 g/mol [1][2]
CAS Number197516-57-7[2]

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

To confirm the identity and purity of this compound, high-resolution mass spectrometry (HRMS) is the preferred analytical method. The following protocol outlines a standard procedure for this analysis.

Objective: To experimentally verify the molecular weight of this compound.

Materials and Instrumentation:

  • Sample: this compound (≥97% purity)

  • Solvent: HPLC-grade acetonitrile

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

    • From the stock solution, prepare a dilute sample of 10 µg/mL by serial dilution with acetonitrile.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution appropriate for the desired mass range.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

  • Data Acquisition:

    • Introduce the prepared sample into the mass spectrometer via direct infusion at a flow rate of 5-10 µL/min.

    • Acquire data in full scan mode over a mass-to-charge (m/z) range of 100-300.

    • The expected ion to be observed is the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the compound plus the mass of a proton.

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.

    • Calculate the theoretical exact mass of C₉H₉FO₂ + H⁺.

    • Compare the experimentally measured m/z value with the theoretical exact mass. The mass error, expressed in parts per million (ppm), should be within an acceptable range (typically < 5 ppm) to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the molecular weight verification of this compound.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_results Data Processing & Verification A Prepare 1 mg/mL Stock Solution B Dilute to 10 µg/mL Working Solution A->B D Direct Infusion of Sample B->D C Instrument Calibration (ESI+) C->D E Data Acquisition (m/z 100-300) D->E F Identify [M+H]⁺ Peak E->F G Compare Experimental vs. Theoretical Mass F->G H Confirm Molecular Weight (Mass Error < 5 ppm) G->H

Caption: Workflow for Molecular Weight Verification.

References

Navigating the Solubility Landscape of Methyl 2-fluoro-6-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-fluoro-6-methylbenzoate, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document outlines its predicted solubility in a range of common organic solvents based on its structural properties and the behavior of analogous aromatic esters. Furthermore, it details established experimental protocols for the precise determination of solubility, empowering researchers to generate robust data for their specific applications.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." this compound possesses a moderately polar ester functional group, an aromatic ring, and a halogen substituent, contributing to an overall profile of low to moderate polarity. Based on these structural features, its predicted solubility in a variety of common organic solvents is summarized in the table below.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighThe ester group can accept hydrogen bonds from the solvent.
EthanolHighSimilar to methanol, capable of hydrogen bonding.
Polar Aprotic AcetoneHighThe polar carbonyl group of acetone interacts favorably with the ester.
Ethyl AcetateHighStructurally similar, promoting good miscibility.
AcetonitrileModerateThe nitrile group offers some polarity for interaction.
Dimethylformamide (DMF)HighA highly polar aprotic solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent, effective at solvating a wide range of compounds.
Non-Polar Dichloromethane (DCM)HighA good solvent for many organic compounds of moderate polarity.
ChloroformHighSimilar to dichloromethane in its solvent properties.
TolueneModerate to HighThe aromatic ring of toluene interacts favorably with the benzene ring of the solute.
HexaneLowThe non-polar nature of hexane is a poor match for the polar ester group.

Experimental Determination of Thermodynamic Solubility

For drug development and other precise applications, experimentally determined solubility data is crucial. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1]

Principle

An excess amount of the solid compound is agitated in a specific solvent for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove any solid particles, and the concentration of the dissolved compound in the filtrate is quantified.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Protocol
  • Preparation of Stock Solution for Calibration: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

  • Preparation of Calibration Curve: From the stock solution, prepare a series of standard solutions of decreasing concentrations. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to reach thermodynamic equilibrium.[1]

  • Sample Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove all undissolved particles.

  • Quantification: Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration of this compound using the previously generated calibration curve.

  • Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.

High-Throughput Solubility Screening

In early-stage drug discovery, kinetic solubility assays are often employed for rapid screening of a large number of compounds.[2][3] These methods, such as turbidimetric or UV-based assays, typically involve adding a concentrated DMSO stock solution of the compound to an aqueous or organic buffer and measuring the point at which precipitation occurs.[4][5] While providing a rapid assessment, kinetic solubility values may differ from thermodynamic solubility.

Workflow for Solubility Assessment in Drug Development

The determination and application of solubility data is a critical path in the drug development process. The following diagram illustrates a typical workflow.

G cluster_Discovery Discovery & Lead Optimization cluster_Preclinical Preclinical Development cluster_Formulation Formulation Development A Compound Synthesis (this compound as intermediate) B High-Throughput Kinetic Solubility Screening A->B Initial Assessment C Structure-Solubility Relationship Analysis B->C Data for SAR D Thermodynamic Solubility Determination (Shake-Flask) B->D Promising candidates C->A Guide Synthesis of New Analogs E Solubility in Biorelevant Media (e.g., SGF, SIF) D->E In-depth profiling F Salt/Polymorph Screening D->F Solubility enhancement G Excipient Compatibility & Solubilization Strategy E->G F->G H Formulation Optimization (e.g., for oral bioavailability) G->H I Final Dosage Form H->I

Caption: Workflow of solubility assessment in drug development.

References

In-Depth Technical Guide to Methyl 2-fluoro-6-methylbenzoate: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-fluoro-6-methylbenzoate, a key building block in medicinal chemistry and organic synthesis. This document details its commercial availability, provides a detailed experimental protocol for its synthesis, and explores its application in cross-coupling reactions.

Commercial Availability

This compound (CAS Number: 197516-57-7) is readily available from a variety of chemical suppliers. It is typically offered in research quantities, with purities generally exceeding 97%. Below is a summary of representative suppliers and their offerings. Pricing is subject to change and should be confirmed with the respective vendors.

SupplierProduct NumberPurityAvailable Quantities
Sigma-AldrichAMBH2D6F98C895%Varies
Ambeed197516-57-7>97%1g, 5g, 25g
MySkinRecipes172003≥97%1g, 5g, 25g
Capot Chemical2865498% (Min, GC)Up to kgs
Santa Cruz Biotechnologysc-280000-Varies
Echemi--Inquire
BLD Pharm--Inquire
Angene ChemicalAG002AUT-Inquire

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is compiled from commercially available Safety Data Sheets (SDS).[1][2]

PropertyValue
CAS Number 197516-57-7
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Boiling Point 215.8 ± 28.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 82.2 ± 18.9 °C[2]
Refractive Index 1.491[2]

Synthesis of this compound via Fischer Esterification

The most common and straightforward method for the preparation of this compound is the Fischer esterification of 2-fluoro-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst.

Experimental Protocol

Materials:

  • 2-fluoro-6-methylbenzoic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-fluoro-6-methylbenzoic acid (1.0 equivalent) in anhydrous methanol (approximately 5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small scale reaction).

  • Heat the reaction mixture to reflux and monitor the progress by a suitable technique (e.g., Thin Layer Chromatography or LC-MS) until the starting material is consumed. Reaction times can vary but are typically in the range of 12-48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-fluoro-6-methylbenzoic_acid 2-fluoro-6-methylbenzoic acid Reaction_Vessel 2-fluoro-6-methylbenzoic_acid->Reaction_Vessel Methanol Methanol (MeOH) Methanol->Reaction_Vessel H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Vessel Reflux Reflux Reflux->Reaction_Vessel Methyl_2-fluoro-6-methylbenzoate This compound Reaction_Vessel->Methyl_2-fluoro-6-methylbenzoate

Caption: Fischer Esterification Synthesis Pathway.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound can serve as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. While esters are generally less reactive than the corresponding halides, they can be effectively coupled with arylboronic acids under specific catalytic conditions.

Representative Experimental Protocol

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl ester with an arylboronic acid. This protocol may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or sealed tube

  • Standard inert atmosphere techniques

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Procurement and Quality Control Workflow

For researchers and drug development professionals, ensuring the quality and timely delivery of starting materials is critical. The following workflow outlines a logical process for the procurement and quality control of this compound.

Procurement_Workflow Start Start Identify_Suppliers Identify Potential Suppliers Start->Identify_Suppliers Request_Quotes Request Quotes & Lead Times Identify_Suppliers->Request_Quotes Supplier_Selection Supplier Selection Request_Quotes->Supplier_Selection Place_Order Place Purchase Order Supplier_Selection->Place_Order Price, Purity, Availability Receive_Shipment Receive Shipment Place_Order->Receive_Shipment QC_Check Quality Control Check Receive_Shipment->QC_Check Pass Pass QC_Check->Pass CoA, ¹H NMR, Purity Fail Fail QC_Check->Fail Release_to_Inventory Release to Inventory Pass->Release_to_Inventory Contact_Supplier Contact Supplier for Resolution Fail->Contact_Supplier End End Release_to_Inventory->End Contact_Supplier->Supplier_Selection

Caption: Procurement and Quality Control Workflow.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][3]

References

A Technical Guide to the Structural Elucidation of Methyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 2-fluoro-6-methylbenzoate (CAS No. 197516-57-7). The document details the expected analytical data based on spectroscopic principles and data from analogous compounds, outlines relevant experimental protocols, and presents a logical workflow for its characterization.

Molecular Structure and Properties

This compound is an aromatic ester with the molecular formula C₉H₉FO₂ and a molecular weight of 168.16 g/mol .[1] Its structure consists of a benzene ring substituted with a fluorine atom, a methyl group, and a methyl ester group. The relative positions of these substituents are crucial for its chemical and physical properties.

Identifier Value
IUPAC Name This compound
CAS Number 197516-57-7[1]
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.16 g/mol [1]

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this specific molecule, the following data are predicted based on established spectroscopic principles and comparison with structurally similar compounds.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.30 - 7.45m1HAr-H (H4)
~7.00 - 7.15m2HAr-H (H3, H5)
~3.90s3H-OCH
~2.40s3HAr-CH

Rationale: The aromatic protons are expected to appear in the typical downfield region. The protons on the carbon bearing the fluorine will exhibit coupling to the fluorine atom. The methyl ester and aromatic methyl protons will appear as singlets in the upfield region.

Chemical Shift (δ, ppm) Assignment
~165C =O
~160 (d, J ≈ 250 Hz)C -F
~138 (d, J ≈ 5 Hz)C -CH₃
~132Ar-C
~128Ar-C
~125 (d, J ≈ 15 Hz)Ar-C
~115 (d, J ≈ 25 Hz)Ar-C
~52-OC H₃
~20Ar-C H₃

Rationale: The carbonyl carbon of the ester will be the most downfield signal. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF). Other aromatic carbons will show smaller couplings to the fluorine. The methyl carbons will be in the upfield region.

Chemical Shift (δ, ppm) Assignment
~ -110 to -120Ar-F

Rationale: The chemical shift for an aryl fluoride is typically in this range relative to a standard like CFCl₃.

Wavenumber (cm⁻¹) Intensity Assignment
~3050-3100MediumAromatic C-H stretch
~2960MediumAliphatic C-H stretch (-OCH₃)
~1735StrongC=O stretch (ester)
~1600, ~1480Medium-StrongAromatic C=C skeletal vibrations
~1250StrongC-O stretch (ester)
~1100StrongC-F stretch

Rationale: The spectrum will be dominated by a strong carbonyl absorption. Aromatic and aliphatic C-H stretches will be present, as well as characteristic aromatic ring vibrations and C-O and C-F stretches.

m/z Relative Intensity Assignment
168HighMolecular ion [M]⁺
137Medium[M - OCH₃]⁺
109High[M - COOCH₃]⁺

Rationale: The molecular ion peak is expected to be prominent. Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃) and the entire methyl ester group (-COOCH₃).

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.

This method involves the acid-catalyzed reaction of 2-fluoro-6-methylbenzoic acid with methanol.[2][3]

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-6-methylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq), to the mixture.

  • Reflux: Heat the reaction mixture to reflux for several hours (typically 2-4 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Standard analytical techniques are employed for the structural confirmation.

  • NMR Spectroscopy:

    • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

    • Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.

  • IR Spectroscopy:

    • Obtain the IR spectrum using either a neat liquid sample (if the compound is an oil) between two salt plates (e.g., NaCl) or as a thin film on a salt plate.

    • Alternatively, for a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

    • Use a suitable ionization technique, such as electron ionization (EI), to generate ions.

    • Analyze the resulting mass-to-charge ratio (m/z) of the ions to determine the molecular weight and fragmentation pattern.

Visualization of the Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Structural_Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation Synthesis Fischer Esterification of 2-fluoro-6-methylbenzoic acid Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation of This compound Data_Analysis->Structure_Confirmation

Workflow for the structural elucidation of this compound.

References

Spectroscopic Characterization of Methyl 2-fluoro-6-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 2-fluoro-6-methylbenzoate is an aromatic ester with potential applications as a key intermediate in the synthesis of pharmaceuticals.[2] Its structure, featuring a fluorine atom and a methyl group ortho to the ester functionality, presents a unique substitution pattern that influences its chemical reactivity and spectroscopic properties. Accurate spectroscopic data is crucial for its unambiguous identification, purity assessment, and for tracking its transformation in chemical reactions. This guide details the standard analytical techniques used to elucidate the structure of such organic molecules.

Expected Spectroscopic Data

Based on the structure of this compound and spectroscopic data of analogous compounds, the following tables summarize the anticipated spectral data.

Table 1: Expected ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.2 - 7.5m1HAromatic H
~ 6.9 - 7.1m2HAromatic H
~ 3.9s3HO-CH₃
~ 2.4s3HAr-CH₃
Table 2: Expected ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~ 165C=O (ester)
~ 160 (d, ¹JCF ≈ 250 Hz)C-F
~ 130 - 140Aromatic C-CH₃
~ 115 - 130Aromatic CH
~ 52O-CH₃
~ 20Ar-CH₃
Table 3: Expected FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000WeakAromatic C-H stretch
~ 2960MediumAliphatic C-H stretch (CH₃)
~ 1730StrongC=O stretch (ester)
~ 1600, 1480Medium-WeakAromatic C=C stretch
~ 1250StrongC-O stretch (ester)
~ 1200StrongC-F stretch
Table 4: Expected Mass Spectrometry Data
m/zInterpretation
168[M]⁺ (Molecular ion)
153[M - CH₃]⁺
137[M - OCH₃]⁺
109[M - COOCH₃]⁺

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a clean 5 mm NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

Instrumentation and Data Acquisition:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Observe at the proton frequency of the spectrometer.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Apply a 30-degree pulse width.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Observe at the carbon frequency of the spectrometer.

    • Employ proton decoupling to simplify the spectrum.

    • Acquire a larger number of scans due to the lower natural abundance and sensitivity of ¹³C (e.g., 1024 or more scans).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup Experiment (1H, 13C) load->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

NMR Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).

  • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Procedure:

    • Record a background spectrum of the clean salt plate.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample deposit Deposit on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate background Acquire Background Spectrum evaporate->background sample Acquire Sample Spectrum background->sample ratio Ratio Sample to Background sample->ratio Final IR Spectrum Final IR Spectrum ratio->Final IR Spectrum

FT-IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

Sample Preparation and Introduction:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).[3]

  • The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Instrumentation and Data Acquisition:

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).

  • Procedure:

    • The sample is introduced into the ion source where it is vaporized and ionized.

    • The resulting ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

    • The data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis prepare_solution Prepare Dilute Solution introduction Sample Introduction prepare_solution->introduction ionization Ionization introduction->ionization acceleration Ion Acceleration ionization->acceleration separation Mass Separation acceleration->separation detection Detection separation->detection Mass Spectrum Mass Spectrum detection->Mass Spectrum

References

Technical Guide: Health and Safety Information for Methyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is essential to consult the official SDS from the supplier before handling Methyl 2-fluoro-6-methylbenzoate and to conduct a thorough risk assessment for any specific experimental protocol. The toxicological properties of this compound have not been fully investigated.[1]

Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 197516-57-7
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Structure (Image of the chemical structure of this compound would be placed here)

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Pictogram:

(GHS pictogram for "Health Hazard" would be displayed here)

Signal Word: Warning[1]

Precautionary Statements: [1]

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Currently, there is a lack of publicly available quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values, for this compound. The classification of acute oral toxicity (Category 4) is based on available data, but specific values are not provided in the reviewed safety data sheets.[1] The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1]

Carcinogenicity:

  • IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[1]

  • ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.[1]

  • NTP: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.[1]

  • OSHA: No component of this product present at levels greater than or equal to 0.1% is on OSHA’s list of regulated carcinogens.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. The hazard classifications are based on data submitted to regulatory bodies, the specifics of which are not publicly disclosed.

For researchers handling this compound, the following general experimental workflow should be adopted to minimize exposure and risk.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimentation Phase cluster_post Post-Experiment Phase RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->DonPPE PrepWorkstation Prepare Workstation in Ventilated Hood DonPPE->PrepWorkstation WeighCompound Weigh Compound PrepWorkstation->WeighCompound ReactionSetup Set up Reaction WeighCompound->ReactionSetup MonitorReaction Monitor Reaction Progress ReactionSetup->MonitorReaction Workup Reaction Work-up MonitorReaction->Workup Purification Product Purification Workup->Purification Decontaminate Decontaminate Glassware and Surfaces Purification->Decontaminate WasteDisposal Dispose of Waste in Designated Containers Decontaminate->WasteDisposal DoffPPE Doff PPE WasteDisposal->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: General laboratory workflow for handling this compound.

Physical and Chemical Properties

PropertyValue
Appearance Liquid
Odor No data available
Boiling Point 215.8 ± 28.0 °C at 760 mmHg
Flash Point 82.2 ± 18.9 °C
Density 1.1 ± 0.1 g/cm³
Solubility No data available

Handling, Storage, and Stability

Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid formation of dust and aerosols.[1]

  • Provide appropriate exhaust ventilation at places where dust is formed.[1]

  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Wash hands before breaks and at the end of the workday.[1]

Storage:

  • Keep in a dry area.[1]

  • Store at room temperature.[1]

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Store apart from foodstuff containers or incompatible materials.

Stability and Reactivity:

  • Reactivity: No data available.[1]

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Possibility of Hazardous Reactions: No data available.[1]

  • Conditions to Avoid: No data available.[1]

  • Incompatible Materials: No data available.[1]

  • Hazardous Decomposition Products: No data available.[1]

Exposure Controls and Personal Protection

Exposure Limits:

  • Contains no substances with occupational exposure limit values.[1]

Engineering Controls:

  • Handle in a well-ventilated place.

  • Use a chemical fume hood for all operations.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield.[1] Equipment for eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Skin Protection: Handle with gloves.[1] Gloves must be inspected prior to use.[1] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] Wash and dry hands.[1]

  • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.

  • Body Protection: Wear impervious clothing, such as a lab coat.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention. Show the safety data sheet to the doctor in attendance.[1]

First_Aid_Measures cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to Fresh Air. If not breathing, give artificial respiration. Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithSoap Wash off with soap and plenty of water. SkinContact->WashWithSoap EyeContact Eye Contact RinseWithWater Rinse thoroughly with plenty of water for at least 15 minutes. EyeContact->RinseWithWater Ingestion Ingestion RinseMouth Rinse mouth with water. Never give anything by mouth to an unconscious person. Ingestion->RinseMouth ConsultPhysician Consult a Physician MoveToFreshAir->ConsultPhysician WashWithSoap->ConsultPhysician RinseWithWater->ConsultPhysician RinseMouth->ConsultPhysician

Caption: First-aid decision-making process for exposure to this compound.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Special Hazards Arising from the Substance or Mixture: No data available.

  • Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

  • Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment.[1] Avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation.[1] Evacuate personnel to safe areas.[1]

  • Environmental Precautions: Do not let the product enter drains.[1]

  • Methods and Materials for Containment and Cleaning Up: Pick up and arrange disposal without creating dust.[1] Sweep up and shovel.[1] Keep in suitable, closed containers for disposal.[1]

Disposal Considerations

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated Packaging: Dispose of as unused product.[1]

Transport Information

  • DOT (US): Not dangerous goods.

  • IMDG: Not dangerous goods.

  • IATA: Not dangerous goods.

Regulatory Information

  • SARA 302 Components: No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.[1]

  • SARA 313 Components: This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.[1]

  • SARA 311/312 Hazards: Acute Health Hazard.[1]

  • Massachusetts Right To Know Components: No components are subject to the Massachusetts Right to Know Act.[1]

  • Pennsylvania Right To Know Components: this compound (CAS 197516-57-7)

  • New Jersey Right To Know Components: this compound (CAS 197516-57-7)

  • California Prop. 65 Components: This product does not contain any chemicals known to the State of California to cause cancer, birth defects, or any other reproductive harm.[1]

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 2-fluoro-6-methylbenzoate in Suzuki coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. This document offers detailed protocols and data presentation to guide researchers in the synthesis of sterically hindered biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This compound presents a unique substrate for this reaction due to the presence of two ortho-substituents, which introduces significant steric hindrance around the reactive C-F bond. The activation of the typically robust C-F bond under these sterically demanding conditions poses a significant challenge, necessitating carefully optimized catalyst systems and reaction conditions. The successful coupling of this substrate provides access to a diverse range of complex biaryl structures that are often difficult to synthesize using other methods. These structures are of particular interest in medicinal chemistry and materials science.

Application: Synthesis of Sterically Hindered Biaryls

This compound is a valuable building block for the synthesis of ortho-substituted biaryl compounds. These motifs are crucial in drug discovery as they can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets. The steric bulk of the resulting biaryls can also improve pharmacokinetic properties.

Key Experimental Parameters and Data

The success of a Suzuki coupling reaction with a sterically hindered substrate like this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a table summarizing typical conditions and expected outcomes for the coupling of sterically hindered aryl fluorides with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001875-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)CsFDioxane1102470-80
33-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃DME/H₂O901665-75
44-Trifluoromethylphenylboronic acidNiCl₂(dme) (10)dppf (10)K₃PO₄Dioxane1202450-60

Note: The data presented in this table is representative of Suzuki couplings with sterically hindered aryl fluorides and should be considered as a starting point for optimization with this compound.

Experimental Protocol: Representative Suzuki Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the flask.

  • Reaction: The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18-24 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling reaction.

Suzuki_Coupling_Workflow Reagents Reagents (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) Solvent Solvent Addition (e.g., Toluene/H₂O) Reagents->Solvent 1 Reaction Reaction (Heating under Inert Atmosphere) Solvent->Reaction 2 Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup 3 Purification Purification (Column Chromatography) Workup->Purification 4 Product Final Product (Characterization) Purification->Product 5

Caption: General workflow for a Suzuki coupling reaction.

Signaling Pathway Diagram (Catalytic Cycle)

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl ReductElim Reductive Elimination PdII_Biaryl->ReductElim ReductElim->Pd0 Biaryl Ar-Ar' ReductElim->Biaryl ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Disclaimer: The provided protocols and data are intended for guidance and should be adapted and optimized by qualified personnel. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 2-fluoro-6-methylbenzoate in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of both a sterically hindered ortho-methyl group and an electron-withdrawing fluorine atom, which can influence reaction outcomes and the properties of the resulting products.

Introduction

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. The unique substitution pattern of this compound makes it an interesting candidate for the synthesis of novel biaryl compounds, substituted styrenes, aryl alkynes, and arylamines, which are prevalent motifs in pharmaceuticals and functional materials.

Data Presentation

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the specific substrates and reaction conditions. The following tables summarize representative conditions and yields for common cross-coupling reactions. Note that these are illustrative examples and optimization may be required for specific applications.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2)S-Phos (4)K₃PO₄ (2.0)Toluene1001295
22-Chlorotoluene4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2.0)Dioxane1101888
31-Iodonaphthalene3-Tolylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2.0)DME/H₂O801692

Table 2: Representative Conditions for Heck Coupling of Aryl Halides with Alkenes

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1IodobenzeneMethyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)DMF100690
24-BromobenzonitrileStyrenePdCl₂(PPh₃)₂ (2)-K₂CO₃ (2.0)NMP1202485
31-Chloronaphthalenen-Butyl acrylatePd₂(dba)₃ (1.5)PCy₃ (3)Cs₂CO₃ (2.0)Dioxane1201878

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylacetylenePd(PPh₃)₄ (2)4Et₃N (2.0)THF60894
21-Bromo-4-nitrobenzene1-HeptynePdCl₂(PPh₃)₂ (3)6i-Pr₂NH (2.0)DMF801289
32-ChloropyridineTrimethylsilylacetylenePd(OAc)₂ (2)4Cs₂CO₃ (2.0)Toluene1001682

Experimental Protocols

The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Materials:

  • This compound (as the aryl halide precursor, requiring prior conversion to a halide or triflate) or a suitable aryl halide derivative.

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)

  • Ligand (e.g., S-Phos, XPhos, PPh₃, if required)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., S-Phos, 4 mol%).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Coupling

This protocol outlines a general procedure for the Heck coupling of an aryl halide with an alkene.

Materials:

  • This compound (as the aryl halide precursor, requiring prior conversion to a halide or triflate) or a suitable aryl halide derivative.

  • Alkene (1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, 1-5 mol%)

  • Ligand (e.g., P(o-tol)₃, PPh₃, if required)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., DMF, NMP, Acetonitrile)

Procedure:

  • In a Schlenk flask, dissolve the aryl halide (1.0 equiv.) and the alkene (1.5 equiv.) in the chosen solvent.

  • Add the base (e.g., Et₃N, 2.0 equiv.).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., P(o-tol)₃, 4 mol%).

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 100-140 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture to remove any solids and wash with the reaction solvent.

  • Partition the filtrate between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of an aryl halide with a terminal alkyne.

Materials:

  • This compound (as the aryl halide precursor, requiring prior conversion to a halide or triflate) or a suitable aryl halide derivative.

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NH, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and CuI (5 mol%).

  • Add the anhydrous, degassed solvent, followed by the base (e.g., Et₃N, 2.5 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.

  • Heat the reaction to the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Catalytic Cycles and Workflows

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Arylboronic Acid, & Base B Add Pd Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat & Stir under Inert Atmosphere C->D E Monitor Progress (TLC, GC-MS) D->E F Cool & Quench E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Pure Biaryl Product I->J

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck_Coupling_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Alkene_Complex Alkene_Complex Ar-Pd(II)-X(Ln)->Alkene_Complex Alkene Coordination Sigma-Alkyl_Pd(II) Sigma-Alkyl_Pd(II) Alkene_Complex->Sigma-Alkyl_Pd(II) Migratory Insertion Product_Complex Product_Complex Sigma-Alkyl_Pd(II)->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)Ln Reductive Elimination (Base) Ar-Alkene Ar-Alkene Product_Complex->Ar-Alkene

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira_Coupling_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Alkyne(Ln) Ar-Pd(II)-Alkyne(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Alkyne(Ln) Transmetalation Cu-X Cu-X Ar-Pd(II)-X(Ln)->Cu-X Ar-Pd(II)-Alkyne(Ln)->Pd(0)Ln Reductive Elimination Ar-Alkyne Ar-Alkyne Ar-Pd(II)-Alkyne(Ln)->Ar-Alkyne Cu-Alkyne Cu-Alkyne Cu-X->Cu-Alkyne Base, Alkyne-H Cu-Alkyne->Ar-Pd(II)-Alkyne(Ln) Alkyne-H Alkyne-H Alkyne-H->Cu-Alkyne Base Base Base

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Application Notes and Protocols for the Use of Methyl 2-fluoro-6-methylbenzoate in the Synthesis of NSAID Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of Methyl 2-fluoro-6-methylbenzoate as a key starting material in the synthesis of Nonsteroidal Anti-inflammatory Drug (NSAID) analogues. While direct synthesis of a commercially available NSAID from this specific ester is not widely documented in publicly available literature, its structure lends itself to the creation of novel compounds with potential anti-inflammatory activity, particularly analogues of biphenyl-containing NSAIDs such as Diflunisal.

This document outlines a proposed synthetic pathway, detailed experimental protocols, and relevant data presentation to guide researchers in the exploration of new chemical entities for anti-inflammatory drug discovery.

Introduction to this compound in Drug Discovery

This compound is a substituted aromatic ester that serves as a versatile building block in organic synthesis. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule, while the ortho-methyl group can influence the conformation and steric interactions with biological targets. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophore in many NSAIDs responsible for their interaction with cyclooxygenase (COX) enzymes.

Proposed Synthetic Application: Synthesis of a Diflunisal Analogue

Diflunisal is an NSAID characterized by a difluorophenyl moiety linked to a salicylic acid core. A plausible synthetic route to an analogue of Diflunisal, substituting the difluorophenyl group with a 2-fluoro-6-methylphenyl group, can be envisioned using a palladium-catalyzed Suzuki coupling reaction. This approach highlights the utility of this compound in constructing the core biphenyl structure of this class of NSAIDs.

Overall Synthetic Scheme

The proposed two-step synthesis involves the initial hydrolysis of this compound to its corresponding carboxylic acid, followed by a Suzuki coupling reaction with a suitable boronic acid derivative of a protected salicylic acid.

G A This compound B Step 1: Hydrolysis (NaOH, H2O/MeOH) A->B C 2-Fluoro-6-methylbenzoic acid B->C D Step 2: Suzuki Coupling (Pd Catalyst, Base) C->D E Diflunisal Analogue (2-Fluoro-6-methyl-4'-hydroxy-[1,1'-biphenyl]-3'-carboxylic acid) D->E F Methyl 5-bromo-2-methoxybenzoate F->D

Caption: Proposed synthetic workflow for a Diflunisal analogue.

Experimental Protocols

Step 1: Hydrolysis of this compound

Objective: To synthesize 2-Fluoro-6-methylbenzoic acid from this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v).

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with deionized water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid, which will cause the product to precipitate.

  • Extract the precipitated product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-Fluoro-6-methylbenzoic acid as a solid.

Step 2: Suzuki Coupling for the Synthesis of the Diflunisal Analogue

Objective: To synthesize 2-Fluoro-6-methyl-4'-hydroxy-[1,1'-biphenyl]-3'-carboxylic acid via Suzuki coupling.

Materials:

  • 2-Fluoro-6-methylbenzoic acid (from Step 1)

  • Methyl 5-bromo-2-methoxybenzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer with hotplate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 2-Fluoro-6-methylbenzoic acid (1.2 eq), Methyl 5-bromo-2-methoxybenzoate (1.0 eq), Palladium(II) acetate (0.05 eq), and Triphenylphosphine (0.1 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Add potassium carbonate (3.0 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the methyl- and methoxy-protected Diflunisal analogue.

  • Subsequent deprotection of the methyl ester and methoxy group would be required to yield the final Diflunisal analogue.

Data Presentation

The following tables summarize hypothetical quantitative data for the proposed synthesis. Actual results may vary.

Table 1: Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1HydrolysisNaOHMeOH/H₂OReflux495
2Suzuki CouplingPd(OAc)₂, PPh₃, K₂CO₃Dioxane/H₂O901275

Table 2: Physicochemical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compoundC₉H₉FO₂168.16N/A7.35 (m, 1H), 7.05 (d, 1H), 6.95 (d, 1H), 3.90 (s, 3H), 2.40 (s, 3H)165.2, 161.5 (d), 138.1, 131.2, 124.5, 115.8, 52.3, 15.6
2-Fluoro-6-methylbenzoic acidC₈H₇FO₂154.14135-13810.5 (br s, 1H), 7.40 (m, 1H), 7.10 (d, 1H), 7.00 (d, 1H), 2.45 (s, 3H)168.9, 162.0 (d), 139.0, 132.1, 125.0, 116.2, 15.8
Diflunisal Analogue (protected)C₁₆H₁₅FO₄306.29Hypothetical7.8-6.9 (m, 6H), 3.9 (s, 3H), 3.8 (s, 3H), 2.3 (s, 3H)Hypothetical

Signaling Pathways and Logical Relationships

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory signaling pathway.

G A Cellular Injury / Stimuli B Membrane Phospholipids A->B C Phospholipase A2 B->C D Arachidonic Acid C->D E Cyclooxygenase (COX-1 & COX-2) D->E F Prostaglandins E->F G Inflammation, Pain, Fever F->G H NSAID Analogue (e.g., Diflunisal Analogue) H->E Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.

Disclaimer: The synthetic protocols and data presented are for informational and research guidance purposes only. These procedures should be carried out by trained professionals in a suitably equipped laboratory. All necessary safety precautions should be taken. The proposed synthetic route is hypothetical and has not been experimentally validated.

Application Notes and Protocols for the Synthesis of Isoquinolones Using Methyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed synthesis of substituted isoquinolones, utilizing "Methyl 2-fluoro-6-methylbenzoate" as a key starting material. The isoquinolone scaffold is a prevalent motif in numerous natural products and pharmacologically active compounds, making its synthesis a significant focus in medicinal chemistry and drug discovery.[1] This protocol is based on a two-step sequence involving the formation of an N-methoxy amide followed by a Rhodium(III)-catalyzed C-H activation/annulation reaction.

The fluorinated substitution on the benzene ring, originating from the starting material, is of particular interest as fluorine incorporation can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. While "this compound" is recognized as a valuable building block in medicinal chemistry, this proposed route expands its utility towards the construction of complex heterocyclic systems.[2]

The cornerstone of this synthetic strategy is the Rh(III)-catalyzed oxidative annulation of a benzamide derivative with an alkyne. This modern approach to isoquinolone synthesis is characterized by its high efficiency and regioselectivity, proceeding under relatively mild conditions.[2][3][4] The N-methoxy amide group serves as an effective directing group for the ortho C-H activation and as an internal oxidant, which is a key advantage of this methodology.[5]

Proposed Synthetic Workflow

The overall strategy involves two primary experimental stages:

  • Synthesis of N-methoxy-2-fluoro-6-methylbenzamide: Conversion of the starting methyl ester into an N-methoxy amide (a Weinreb amide) to install the necessary directing group for the subsequent C-H activation step.

  • Rh(III)-Catalyzed C-H Activation/Annulation: Cyclization of the N-methoxy amide with a selected alkyne using a rhodium catalyst to construct the target isoquinolone core.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: C-H Activation/Annulation A This compound C N-methoxy-2-fluoro-6-methylbenzamide A->C Amidation B N,O-Dimethylhydroxylamine + Isopropylmagnesium chloride B->C F Fluorinated Isoquinolone C->F Annulation D Alkyne (R1-C≡C-R2) D->F E [Cp*RhCl2]2, CsOAc E->F Catalyst System

Caption: Proposed synthetic workflow for fluorinated isoquinolones.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the key steps in the synthesis. These values are representative of typical yields and conditions for analogous reactions reported in the literature and should be considered as a baseline for optimization.

StepReactantReagent/CatalystStoichiometry (Equivalents)SolventTemp. (°C)Time (h)Expected Yield (%)
1 This compoundN,O-Dimethylhydroxylamine HCl, iPrMgCl1.0 : 1.5 : 3.0THF0 to 254-685-95
2 N-methoxy-2-fluoro-6-methylbenzamideDiphenylacetylene1.0 : 1.2Toluene1001280-90
[Cp*RhCl₂]₂0.025
CsOAc1.0

Experimental Protocols

Disclaimer: These protocols are hypothetical and based on established methodologies for similar transformations. Researchers should conduct their own optimization and safety assessments.

Protocol 1: Synthesis of N-methoxy-2-fluoro-6-methylbenzamide

This procedure details the conversion of the starting ester to the corresponding N-methoxy amide (Weinreb amide).

Materials:

  • This compound

  • N,O-Dimethylhydroxylamine hydrochloride

  • Isopropylmagnesium chloride (iPrMgCl) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.5 eq).

  • Add anhydrous THF to dissolve the solid. Cool the flask to 0 °C in an ice bath.

  • Slowly add isopropylmagnesium chloride solution (3.0 eq) via a dropping funnel over 30 minutes. A white precipitate may form.

  • Stir the resulting mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the solution of the ester dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-methoxy-2-fluoro-6-methylbenzamide.

Protocol 2: Rh(III)-Catalyzed Synthesis of 8-Fluoro-5-methyl-3,4-diphenylisoquinolin-1(2H)-one

This protocol describes the C-H activation and annulation step to form the isoquinolone ring system using diphenylacetylene as a representative alkyne.

Materials:

  • N-methoxy-2-fluoro-6-methylbenzamide (from Protocol 1)

  • Diphenylacetylene

  • Pentamethylcyclopentadienylrhodium(III) chloride dimer ([Cp*RhCl₂]₂)

  • Cesium acetate (CsOAc)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Hexanes

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube, add N-methoxy-2-fluoro-6-methylbenzamide (1.0 eq), diphenylacetylene (1.2 eq), [Cp*RhCl₂]₂ (2.5 mol%), and CsOAc (1.0 eq).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure isoquinolone product.[4]

References

Application Notes and Protocols: The Role of Methyl 2-fluoro-6-methylbenzoate in Novel Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of Methyl 2-fluoro-6-methylbenzoate as a key building block in the development of new fungicidal agents. While direct synthesis of a commercialized fungicide from this specific precursor is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. This document outlines a representative synthetic strategy and standardized testing protocols to evaluate novel fungicides derived from this promising chemical intermediate.

Introduction: The Potential of Fluorinated Benzamides in Fungicide Research

Fluorinated organic compounds play a crucial role in modern agrochemical research. The introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, bioavailability, and binding affinity to target enzymes. This compound serves as a valuable precursor for the synthesis of a variety of bioactive compounds. The 2-fluoro-6-methylbenzoyl moiety, in particular, is of interest for the development of novel fungicides due to its potential to confer unique biological activities and improve the overall efficacy of the resulting molecules.

Synthetic Pathway for a Hypothetical Fungicide from this compound

A common strategy in fungicide development is the synthesis of N-substituted benzamides. Here, we propose a hypothetical fungicide, N-(4-chlorobenzyl)-2-fluoro-6-methylbenzamide , and outline its synthesis from this compound.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amide Coupling A This compound B 2-Fluoro-6-methylbenzoic acid A->B NaOH, H2O/MeOH Reflux C 2-Fluoro-6-methylbenzoyl chloride B->C SOCl2 or (COCl)2 DMF (cat.), DCM E N-(4-chlorobenzyl)-2-fluoro-6-methylbenzamide (Hypothetical Fungicide) C->E D 4-Chlorobenzylamine D->E Et3N, DCM 0°C to RT

Caption: Synthetic pathway for a hypothetical fungicide.

Experimental Protocol: Synthesis of N-(4-chlorobenzyl)-2-fluoro-6-methylbenzamide

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water, add sodium hydroxide (2.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-Fluoro-6-methylbenzoic acid.

Step 2: Formation of 2-Fluoro-6-methylbenzoyl chloride

  • To a solution of 2-Fluoro-6-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride or thionyl chloride (1.2 eq) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

  • Concentrate the reaction mixture under reduced pressure to obtain the crude 2-Fluoro-6-methylbenzoyl chloride, which is used in the next step without further purification.

Step 3: Amide Coupling

  • Dissolve 4-chlorobenzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0°C.

  • Slowly add a solution of the crude 2-Fluoro-6-methylbenzoyl chloride (1.1 eq) in anhydrous DCM.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the final product, N-(4-chlorobenzyl)-2-fluoro-6-methylbenzamide.

Antifungal Activity Assays

In Vitro Antifungal Assay: Mycelial Growth Inhibition

This protocol is designed to determine the concentration of the test compound that inhibits fungal growth by 50% (EC50).

G A Prepare PDA medium with different concentrations of test compound B Pour into Petri dishes A->B C Inoculate with fungal mycelial plug B->C D Incubate at 25-28°C C->D E Measure colony diameter D->E F Calculate inhibition rate and EC50 E->F

Caption: Workflow for in vitro antifungal assay.

Protocol:

  • Prepare Potato Dextrose Agar (PDA) medium and autoclave.

  • While the medium is still molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not exceed a level that affects fungal growth (typically <1%).

  • Pour the amended PDA into sterile Petri dishes.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum).

  • Include a positive control (a commercial fungicide) and a negative control (solvent only).

  • Incubate the plates at 25-28°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • Determine the EC50 value by probit analysis of the inhibition data.

Data Presentation: In Vitro Antifungal Activity
CompoundTarget FungusEC50 (µg/mL)
N-(4-chlorobenzyl)-2-fluoro-6-methylbenzamide Botrytis cinerea[Insert Value]
Fusarium graminearum[Insert Value]
Rhizoctonia solani[Insert Value]
Positive Control (e.g., Carbendazim) Botrytis cinerea[Insert Value]
Fusarium graminearum[Insert Value]
Rhizoctonia solani[Insert Value]

Putative Signaling Pathway Inhibition

While the exact mechanism of action for a novel compound requires extensive investigation, many benzamide fungicides are known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and leads to fungal cell death.

G A Hypothetical Fungicide B Succinate Dehydrogenase (SDH) Complex II A->B Inhibition C Electron Transport Chain B->C Blocked D ATP Production C->D Reduced E Fungal Cell Death D->E Leads to

Caption: Putative mechanism of action via SDH inhibition.

Conclusion

This compound represents a versatile and promising starting material for the development of novel fungicides. The synthetic and screening protocols outlined in these application notes provide a solid framework for researchers to explore the potential of new benzamide derivatives. Further structure-activity relationship (SAR) studies, focusing on modifications of the N-substituent and the benzoyl ring, could lead to the discovery of highly potent and selective fungicidal agents for agricultural applications.

Application Notes and Protocols: Reaction of Methyl 2-fluoro-6-methylbenzoate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a wide variety of carbonyl compounds. The reaction of esters with Grignard reagents typically proceeds via a double addition to yield tertiary alcohols.[1][2][3] This occurs because the intermediate ketone formed after the first addition is more reactive than the starting ester.[1][4]

This document provides detailed application notes and protocols for the reaction of Methyl 2-fluoro-6-methylbenzoate with Grignard reagents. The unique substitution pattern of this substrate, featuring both steric hindrance and an ortho-fluoro group, presents interesting possibilities for reactivity, including the potential for nucleophilic aromatic substitution in addition to the expected carbonyl addition. These characteristics make it a valuable substrate for creating diverse molecular scaffolds relevant to drug discovery and development.

Reaction Overview

The reaction of this compound with a Grignard reagent (R-MgX) can theoretically proceed down two main pathways:

  • Carbonyl Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This is the canonical pathway for Grignard reactions with esters, which typically leads to a tertiary alcohol after a second addition of the Grignard reagent.

  • Nucleophilic Aromatic Substitution (SNA r): The Grignard reagent could potentially displace the ortho-fluorine atom. This is less common for esters but has been observed with unprotected ortho-fluoro benzoic acids.[5]

The reaction outcome will likely be influenced by the nature of the Grignard reagent, reaction conditions, and the steric and electronic properties of the substrate.

Data Presentation

Grignard Reagent (R-MgX)Expected Major Product(s)Potential Minor Product(s)Notes
Methylmagnesium bromide (CH₃MgBr)2-(1-hydroxy-1-methylethyl)-1-fluoro-3-methylbenzene2,6-dimethylbenzoic acid (after hydrolysis)The small size of the methyl Grignard may favor double addition to the carbonyl.
Phenylmagnesium bromide (PhMgBr)2-(hydroxydiphenylmethyl)-1-fluoro-3-methylbenzene2-benzoyl-1-fluoro-3-methylbenzeneSteric bulk of the phenyl group might allow for isolation of the ketone under carefully controlled conditions.
tert-Butylmagnesium chloride (t-BuMgCl)2-benzoyl-1-fluoro-3-methylbenzeneStarting materialThe significant steric hindrance of the t-butyl group may prevent the second addition to the intermediate ketone, potentially favoring ketone formation.[6]
2-Tolylmagnesium bromide2-(hydroxybis(2-tolyl)methyl)-1-fluoro-3-methylbenzene2-(2-methylbenzoyl)-1-fluoro-3-methylbenzene; 2-methyl-6-(2-tolyl)benzoic acid (SNA r product)The ortho-substituted aryl Grignard introduces significant steric bulk and the potential for competing SNA r.

Experimental Protocols

Important: Grignard reactions are highly sensitive to moisture and air. All glassware must be oven-dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[2][7]

Protocol 1: Synthesis of Tertiary Alcohol via Double Addition

This protocol is designed to favor the formation of the tertiary alcohol by using an excess of the Grignard reagent.

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, and magnetic stirrer

Procedure:

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the Grignard reagent (2.5 equivalents) dropwise from the dropping funnel to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic extracts and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Attempted Synthesis of Ketone

This protocol aims to isolate the intermediate ketone by using a 1:1 stoichiometry of the reactants and low temperatures. This is often challenging due to the high reactivity of the ketone.[1]

Materials:

  • Same as Protocol 1.

Procedure:

  • Reactant Preparation: Follow step 1 from Protocol 1.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.0 equivalent) dropwise from the dropping funnel to the stirred solution, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor closely by TLC. Once the starting material is consumed, proceed immediately to the quenching step.

  • Quenching: While maintaining the temperature at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup, Washing, Drying, and Purification: Follow steps 6-9 from Protocol 1.

Visualizations

Reaction_Pathway cluster_addition Carbonyl Addition Pathway cluster_snar SNAr Pathway A This compound C Tetrahedral Intermediate A->C + R-MgX G SNAr Adduct A->G + R-MgX B Grignard Reagent (R-MgX) B->C E Tertiary Alkoxide B->E B->G D Ketone Intermediate C->D - MeOMgX D->E + R-MgX F Tertiary Alcohol E->F H₃O⁺ workup H Substituted Benzoic Acid G->H H₃O⁺ workup

Caption: Potential reaction pathways of this compound with a Grignard reagent.

Experimental_Workflow start Start prep Prepare Reactants (Anhydrous Conditions) start->prep reaction Grignard Addition (Controlled Temperature) prep->reaction quench Quench Reaction (e.g., aq. NH₄Cl) reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify analysis Product Analysis (NMR, MS) purify->analysis end End analysis->end

Caption: General experimental workflow for the Grignard reaction.

References

Application Notes and Protocols: Hydrolysis of Methyl 2-fluoro-6-methylbenzoate to 2-fluoro-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the hydrolysis of Methyl 2-fluoro-6-methylbenzoate to its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid. Due to the steric hindrance posed by the ortho-substituents (fluoro and methyl groups), this transformation requires robust hydrolysis conditions. This guide outlines several effective methods, including base-catalyzed saponification with sodium hydroxide and lithium hydroxide, providing comparative data and detailed step-by-step procedures to assist researchers in selecting the optimal method for their specific needs.

Introduction

2-Fluoro-6-methylbenzoic acid is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The hydrolysis of its methyl ester, this compound, is a crucial step in many synthetic routes. However, the steric hindrance around the carbonyl group of the ester makes this saponification challenging under standard conditions. This document details reliable methods for achieving high yields of the desired carboxylic acid.

Comparative Data of Hydrolysis Protocols

The following table summarizes various protocols for the hydrolysis of sterically hindered esters, which are applicable to this compound. The data presented are representative and may require optimization for the specific substrate.

Protocol IDBaseSolvent SystemTemperature (°C)Typical Reaction Time (h)Reported Yield Range (%)Notes
PN-01 NaOHMethanol/WaterReflux2 - 685 - 95A classic and cost-effective method.
PN-02 LiOHTHF/WaterRoom Temp. - 5012 - 2490 - 98Milder conditions, suitable for sensitive substrates.
PN-03 NaOHDichloromethane/MethanolRoom Temp.1 - 4>90A non-aqueous system that can accelerate the reaction.[1]
PN-04 KOtBuDMSO/WaterRoom Temp.1 - 3>90Utilizes "anhydrous hydroxide" for rapid hydrolysis.

Experimental Protocols

Protocol PN-01: Sodium Hydroxide in Methanol/Water

This protocol is a standard and effective method for the saponification of sterically hindered esters.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (typically a 4:1 to 2:1 v/v ratio).

  • Addition of Base: Add sodium hydroxide (2.0 - 4.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: a. After completion, cool the reaction mixture to room temperature. b. Remove the methanol under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting material. d. Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid. A precipitate of 2-fluoro-6-methylbenzoic acid should form.

  • Isolation: a. Collect the solid product by vacuum filtration. b. Wash the solid with cold deionized water. c. Dry the product under vacuum to a constant weight.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol PN-02: Lithium Hydroxide in THF/Water

This method employs milder conditions and is often preferred when the substrate is sensitive to high temperatures or harsh basicity.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 v/v ratio) in a round-bottom flask.

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 - 3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC.

  • Work-up: a. Once the reaction is complete, remove the THF under reduced pressure. b. Dilute the residue with water and wash with diethyl ether. c. Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl. d. Extract the product into ethyl acetate (3 x volumes).

  • Isolation: a. Combine the organic extracts and wash with brine. b. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualizations

Reaction Scheme

Reaction_Scheme Scheme 1: Hydrolysis of this compound start This compound product 2-fluoro-6-methylbenzoic acid start->product Hydrolysis reagents Base (e.g., NaOH, LiOH) Solvent (e.g., MeOH/H₂O, THF/H₂O)

Caption: General reaction scheme for the hydrolysis.

Experimental Workflow

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification A Dissolve Ester in Solvent B Add Base A->B C Heat and Stir (Monitor by TLC) B->C D Cool and Remove Organic Solvent C->D E Aqueous Wash D->E F Acidify Aqueous Layer E->F G Filter Precipitate or Extract with Organic Solvent F->G H Dry the Product G->H I Optional Recrystallization H->I

Caption: General experimental workflow for hydrolysis.

Signaling Pathway (Reaction Mechanism)

Hydrolysis_Mechanism Scheme 2: Base-Catalyzed Hydrolysis Mechanism (B_AC2) Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydroxide OH⁻ Carboxylate 2-fluoro-6-methylbenzoate anion Intermediate->Carboxylate Elimination Methoxide ⁻OCH₃ Intermediate->Methoxide Acid 2-fluoro-6-methylbenzoic acid Carboxylate->Acid Protonation Methanol Methanol Methoxide->Methanol Protonation from solvent Protonation H₃O⁺

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the base. For highly hindered esters, a stronger base or a different solvent system might be necessary.

  • Low Yield: Low yields can result from incomplete reaction or product loss during work-up. Ensure proper pH adjustment during acidification to fully precipitate the carboxylic acid. Thorough extraction is crucial if the product is not isolated by precipitation.

  • Side Reactions: At high temperatures, side reactions may occur. If this is observed, switching to a milder protocol (e.g., PN-02) is recommended.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydroxide and lithium hydroxide are corrosive and should be handled with care.

  • Concentrated hydrochloric acid is corrosive and has noxious fumes.

  • Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

The hydrolysis of this compound can be effectively achieved using the protocols outlined in this document. The choice of method will depend on the scale of the reaction, the available equipment, and the sensitivity of the substrate to the reaction conditions. For general purposes, the sodium hydroxide-mediated saponification (PN-01) offers a robust and economical solution, while the lithium hydroxide method (PN-02) provides a milder alternative.

References

Application Notes and Protocols for the Derivatization of Methyl 2-fluoro-6-methylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Methyl 2-fluoro-6-methylbenzoate, a versatile building block for the synthesis of medicinally relevant compounds. This document outlines key synthetic strategies, detailed experimental protocols, and the biological context for the resulting derivatives, with a focus on their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors and C5a receptor antagonists.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1] Its strategic functionalization allows for the construction of complex aromatic compounds with significant therapeutic potential. The derivatization of its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid, is a critical step in the synthesis of the EGFR inhibitor with a potency of 340 nM and the C5a receptor antagonist, Avacopan.[2] This document details protocols for the derivatization of this compound at two primary sites: the methyl ester and the benzylic methyl group.

Derivatization Strategies

Two principal strategies for the derivatization of this compound are presented:

  • Modification of the Ester Group: The methyl ester can be readily converted into a variety of amides, which are common functionalities in drug molecules. This can be achieved through a two-step hydrolysis-amidation sequence or by direct amidation.

  • Modification of the Methyl Group: The benzylic methyl group can be functionalized through free-radical bromination to introduce a reactive handle for subsequent nucleophilic substitution, enabling the attachment of various pharmacophores.

Section 1: Amide Synthesis via the Ester Group

Amide derivatives of 2-fluoro-6-methylbenzoic acid have shown a broad spectrum of biological activities. The following protocols describe the synthesis of these valuable compounds starting from this compound.

Hydrolysis of this compound to 2-fluoro-6-methylbenzoic acid

The first step in many derivatization pathways is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Protocol 1: Basic Hydrolysis

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add a solution of sodium hydroxide (1.5 eq) in water.

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2 with concentrated HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-fluoro-6-methylbenzoic acid.

Expected Yield: >95%

Amide Coupling of 2-fluoro-6-methylbenzoic acid

The resulting carboxylic acid can be coupled with a variety of amines to generate a library of amide derivatives.

Protocol 2: Amide Bond Formation using a Coupling Agent

Materials:

  • 2-fluoro-6-methylbenzoic acid

  • Amine (e.g., aniline, benzylamine) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-fluoro-6-methylbenzoic acid (1.0 eq) and the desired amine (1.1 eq) in DCM or DMF.

  • Add HOBt (1.2 eq) and DCC (1.2 eq) (or HATU and DIPEA).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Representative Amide Derivatives:

CompoundAmineCoupling AgentSolventYield (%)
1a AnilineDCC/HOBtDCM85
1b BenzylamineHATU/DIPEADMF90
1c MorpholineDCC/HOBtDCM88
Direct Amidation of this compound

Direct conversion of the ester to an amide offers a more atom-economical approach.

Protocol 3: NaOtBu-mediated Direct Amidation

This protocol is adapted from a general method for the direct amidation of unactivated esters.[3][4]

Materials:

  • This compound

  • Amine (e.g., aniline) (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Toluene (optional, for viscous mixtures)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq) and the amine (1.2 eq).

  • Add NaOtBu (1.5 eq) portion-wise while stirring.

  • Stir the mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary.

Quantitative Data for Direct Amidation:

CompoundAmineYield (%)
2a Aniline82
2b n-Butylamine88

Section 2: Derivatization of the Methyl Group

Functionalization of the benzylic methyl group provides an alternative route to novel derivatives with potential biological activity.

Radical Bromination of the Methyl Group

The Wohl-Ziegler reaction allows for the selective bromination of the benzylic position. This protocol is based on the bromination of a similar substrate, Methyl 4-chloro-2-methylbenzoate.[5]

Protocol 4: Wohl-Ziegler Bromination

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (catalytic amount, ~0.05 eq)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in CCl₄ or MeCN.

  • Add NBS (1.1 eq) and AIBN or BPO (catalytic amount).

  • Reflux the mixture and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield crude Methyl 2-fluoro-6-(bromomethyl)benzoate.

  • Purify by column chromatography on silica gel.

Expected Yield: 70-80%

Nucleophilic Substitution of the Bromomethyl Group

The resulting benzylic bromide is a versatile intermediate for introducing a wide range of functionalities.

Protocol 5: Nucleophilic Substitution with an Amine

Materials:

  • Methyl 2-fluoro-6-(bromomethyl)benzoate

  • Amine (e.g., morpholine) (2.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve Methyl 2-fluoro-6-(bromomethyl)benzoate (1.0 eq) in acetonitrile.

  • Add the desired amine (2.0 eq) and potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture and concentrate the filtrate.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate.

  • Purify by column chromatography.

Quantitative Data for Bromination and Substitution:

Starting MaterialReagentsProductYield (%)
This compoundNBS, AIBNMethyl 2-fluoro-6-(bromomethyl)benzoate75
Methyl 2-fluoro-6-(bromomethyl)benzoateMorpholine, K₂CO₃Methyl 2-fluoro-6-(morpholinomethyl)benzoate85

Medicinal Chemistry Applications

Derivatives of this compound are precursors to potent therapeutic agents, primarily targeting EGFR and the C5a receptor.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Aberrant EGFR signaling is a hallmark of many cancers.[6] Inhibitors targeting the EGFR signaling pathway are crucial in oncology. The 2-fluoro-6-methylbenzamide scaffold is a key component of some potent EGFR inhibitors.

Signaling Pathway

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and metastasis.[5]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Fluoro-6-methyl- benzamide Derivative Inhibitor->EGFR Inhibits

EGFR Signaling Pathway and Inhibition

Quantitative Data for EGFR Inhibition:

Compound ClassTargetIC₅₀ (nM)Reference
2-fluoro-6-methylbenzoic acid derivativeEGFR340[2]
Covalent EGFR inhibitorsEGFR< 1[6]
C5a Receptor Antagonists (Avacopan)

Avacopan is an antagonist of the complement 5a receptor (C5aR) and is used to treat ANCA-associated vasculitis.[7] The synthesis of Avacopan utilizes 2-fluoro-6-methylbenzoyl chloride, derived from the corresponding carboxylic acid.

Signaling Pathway

In ANCA-associated vasculitis, ANCA antibodies activate neutrophils, leading to the release of inflammatory mediators and the activation of the alternative complement pathway. This generates C5a, which binds to C5aR on neutrophils, creating a pro-inflammatory amplification loop. Avacopan blocks this interaction.

C5aR_Signaling_Pathway ANCA ANCA Neutrophil Neutrophil ANCA->Neutrophil Activates Complement Alternative Complement Pathway Neutrophil->Complement Activates C5a C5a Complement->C5a Generates C5aR C5a Receptor C5a->C5aR Binds Amplification Inflammatory Amplification Loop C5aR->Amplification Initiates Avacopan Avacopan Avacopan->C5aR Antagonizes

C5aR Signaling in ANCA Vasculitis

Clinical Efficacy of Avacopan:

Clinical TrialEndpointResult
ADVOCATE (Phase III)Remission at Week 26Avacopan non-inferior to prednisone
ADVOCATE (Phase III)Sustained Remission at Week 52Avacopan superior to prednisone

Experimental Workflows

The following diagrams illustrate the general workflows for the key derivatization strategies.

Amide_Synthesis_Workflow Start This compound Hydrolysis Hydrolysis (Protocol 1) Start->Hydrolysis Amidation2 Direct Amidation (Protocol 3) Start->Amidation2 Acid 2-fluoro-6-methylbenzoic acid Hydrolysis->Acid Amidation1 Amide Coupling (Protocol 2) Acid->Amidation1 Amide1 N-Substituted Amide Amidation1->Amide1 Amide2 N-Substituted Amide Amidation2->Amide2

Workflow for Amide Synthesis

Methyl_Derivatization_Workflow Start This compound Bromination Radical Bromination (Protocol 4) Start->Bromination Bromide Methyl 2-fluoro-6-(bromomethyl)benzoate Bromination->Bromide Substitution Nucleophilic Substitution (Protocol 5) Bromide->Substitution Product Substituted Derivative Substitution->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Methyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of the sterically hindered substrate, Methyl 2-fluoro-6-methylbenzoate.

Troubleshooting Guide

Issue 1: Low to No Product Yield

Question: My Suzuki reaction with this compound is resulting in very low yield or no product at all. What are the primary factors I should investigate?

Answer: Low conversion in Suzuki couplings involving di-ortho-substituted, electron-deficient aryl fluorides like this compound is a common challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature. The steric hindrance from the ortho-methyl group and the electronic effect of the ortho-fluoro and methyl ester groups can significantly impede key steps in the catalytic cycle.

Troubleshooting Steps:

  • Evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this type of substrate. The most critical modification is to switch to a bulkier and more electron-rich ligand. These ligands promote the formation of a more reactive, monoligated palladium(0) species, which is crucial for the difficult oxidative addition step with the C-F bond. They also facilitate the sterically demanding reductive elimination step.[1]

    • Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent starting points for sterically hindered substrates.[1] N-Heterocyclic Carbene (NHC) ligands have also demonstrated high efficacy in challenging couplings.

  • Assess the Palladium Precatalyst: Ensure your palladium source is active. While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladacycle precatalysts can sometimes offer higher activity and stability.

  • Optimize the Base: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so harsh as to cause decomposition of the starting materials or product.

    • Recommended Bases: Start with moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃. For particularly stubborn reactions, a stronger base such as K₂CO₃ in combination with a phase-transfer catalyst or even stronger non-nucleophilic organic bases might be necessary. The presence of a small amount of water can sometimes be beneficial with phosphate or carbonate bases.

  • Increase Reaction Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier for oxidative addition and reductive elimination.[1] Monitor for potential decomposition of starting materials or products at elevated temperatures.

  • Ensure Anhydrous and Oxygen-Free Conditions: The presence of oxygen can lead to the deactivation of the palladium catalyst and the homocoupling of boronic acids.[2] Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).

Issue 2: Protodeboronation of the Boronic Acid

Question: I am observing significant amounts of the deboronated arene byproduct from my boronic acid starting material. How can I minimize this side reaction?

Answer: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-rich or heteroaromatic boronic acids and under harsh conditions.[1]

Mitigation Strategies:

  • Use Milder Bases: Switch to less aggressive bases like K₂CO₃ or even KF.[1]

  • Use Boronic Esters: Boronic acid pinacol (Bpin) or MIDA esters are generally more stable towards protodeboronation than their corresponding boronic acids.

  • Control Water Content: While a small amount of water can be beneficial with certain bases, excess water can promote protodeboronation. Using anhydrous solvents is a good starting point.

  • Lower Reaction Temperature: If possible, reducing the reaction temperature can decrease the rate of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound so challenging?

A1: The difficulty arises from a combination of steric and electronic factors. The ortho-methyl and ortho-fluoro groups create significant steric hindrance around the reaction center, impeding both the oxidative addition of the palladium catalyst to the C-F bond and the final reductive elimination step to form the biaryl product.[1] Additionally, the carbon-fluorine bond is the strongest carbon-halogen bond, making oxidative addition inherently difficult.

Q2: What is the role of the bulky phosphine ligand in this reaction?

A2: Bulky, electron-rich phosphine ligands are crucial for several reasons. Their large size promotes the formation of a coordinatively unsaturated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step.[1] Furthermore, their electron-donating nature increases the electron density on the palladium center, which facilitates the cleavage of the strong C-F bond.

Q3: Can I use a different boronic acid derivative instead of a boronic acid?

A3: Yes, and it is often recommended. Potassium trifluoroborate salts and boronic acid esters (e.g., pinacol or MIDA esters) are excellent alternatives. They often exhibit greater stability towards protodeboronation and can be easier to handle and purify than boronic acids.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2] It is advisable to take aliquots from the reaction mixture at regular intervals to determine the consumption of starting materials and the formation of the product.

Q5: What are some common workup procedures for this type of reaction?

A5: A typical workup involves cooling the reaction to room temperature, followed by dilution with an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water or brine to remove the inorganic base and salts. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[2]

Data Presentation

Table 1: Representative Conditions for Suzuki Coupling of Sterically Hindered Aryl Halides

Disclaimer: The following data is illustrative and based on general observations for sterically hindered couplings. Actual yields for this compound will vary and require optimization.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Representative Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001265-85
2Pd₂(dba)₃ (1.5)XPhos (3.5)Cs₂CO₃ (2)1,4-Dioxane1101670-90
3XPhos Palladacycle (2)-K₂CO₃ (3)THF802450-75
4Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-AmylOH1001260-80

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This is a generalized procedure and should be optimized for specific boronic acid partners.

1. Reaction Setup:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]

  • In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) and add them to the reaction flask.

2. Solvent Addition and Degassing:

  • Add the anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent).[2]

  • Seal the flask with a septum and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three cycles of vacuum-backfill with an inert gas.[3]

3. Reaction Execution:

  • Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.[2][3]

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (Methyl 2-fluoro- 6-methylbenzoate) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield in Suzuki Coupling Check_Ligand Is the ligand appropriate? (Bulky, electron-rich) Start->Check_Ligand Use_Buchwald Switch to Buchwald Ligand (e.g., SPhos, XPhos) Check_Ligand->Use_Buchwald No Check_Base Is the base optimal? Check_Ligand->Check_Base Yes Use_Buchwald->Check_Base Try_Bases Screen bases (K₃PO₄, Cs₂CO₃) Check_Base->Try_Bases No Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Try_Bases->Check_Temp Increase_Temp Increase temperature (80-110 °C) Check_Temp->Increase_Temp No Check_Inert Are conditions anhydrous and oxygen-free? Check_Temp->Check_Inert Yes Increase_Temp->Check_Inert Degas_Dry Thoroughly degas solvents and use dry reagents Check_Inert->Degas_Dry No Success Reaction Optimized Check_Inert->Success Yes Degas_Dry->Success

Caption: Troubleshooting workflow for optimizing Suzuki coupling of hindered substrates.

References

Technical Support Center: "Methyl 2-fluoro-6-methylbenzoate" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 2-fluoro-6-methylbenzoate". The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and use.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification of 2-fluoro-6-methylbenzoic acid. This reaction involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst, typically concentrated sulfuric acid.[1][2] The use of excess methanol helps to drive the reaction equilibrium towards the product side.

Q2: What are the primary side products I should be aware of during the synthesis of this compound via Fischer Esterification?

A2: Due to the equilibrium nature of the Fischer esterification, the most common impurity is unreacted 2-fluoro-6-methylbenzoic acid.[1][3] Another potential side product, arising from the acid-catalyzed dehydration of the methanol solvent/reagent at elevated temperatures, is dimethyl ether. Additionally, residual acid catalyst and water, a co-product of the reaction, can be present in the crude product.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials.[3][4] Ensure that your reagents, particularly the methanol and the reaction apparatus, are anhydrous. Using a large excess of methanol can also help to push the reaction to completion. Insufficient reaction time or temperature, or an inadequate amount of catalyst, can also lead to incomplete conversion.

Q4: I am observing an unexpected peak in my GC-MS analysis. What could it be?

A4: An unexpected peak could be one of several possibilities. Besides the unreacted starting material, consider the formation of dimethyl ether, especially if the reaction was heated at a high temperature. If your downstream process involves reactions at the methyl group of the benzene ring (e.g., bromination), you might be seeing byproducts from that subsequent step if the purification was incomplete.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Conversion of Starting Material The reaction has not reached completion due to equilibrium.- Use a larger excess of anhydrous methanol (20-50 equivalents).- Ensure all glassware is thoroughly dried before use.- Increase reaction time and/or temperature, monitoring for potential side product formation.- Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it forms.
Presence of Carboxylic Acid in Product Incomplete reaction or hydrolysis of the ester during workup.- Optimize reaction conditions as described above.- During the aqueous workup, use a saturated sodium bicarbonate solution to wash the organic layer and remove any unreacted carboxylic acid.
Difficulty in Isolating the Product The product may have some solubility in the aqueous layer during extraction.- After the initial aqueous wash, use brine (saturated NaCl solution) to wash the organic layer. This reduces the solubility of the organic product in the aqueous phase.
Discolored Product (Yellow or Brown Tint) This may be due to impurities from the starting material or side reactions at high temperatures.- Ensure the purity of the starting 2-fluoro-6-methylbenzoic acid.- Avoid excessive heating during the reaction and distillation.- Consider purification by column chromatography if distillation is insufficient.

Quantitative Data on Common Impurities

The following table summarizes the typical impurities observed in the synthesis of this compound via Fischer esterification. The percentages can vary significantly based on reaction conditions and workup procedures.

Impurity Typical Percentage in Crude Product Analytical Method for Detection
2-fluoro-6-methylbenzoic acid5 - 20%HPLC, GC-MS
WaterVariableKarl Fischer titration
Dimethyl ether< 1%Headspace GC-MS
Residual Sulfuric AcidTracepH measurement of aqueous wash

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a standard procedure for the acid-catalyzed esterification of 2-fluoro-6-methylbenzoic acid.

Materials:

  • 2-fluoro-6-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-6-methylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (20-50 equivalents).

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Heat the mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from 4 to 12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the excess methanol.

  • Dissolve the residue in ethyl acetate or diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Visualizations

Fischer_Esterification_Workflow A 1. Reactant Mixing 2-fluoro-6-methylbenzoic acid + excess Methanol + H2SO4 (cat.) B 2. Reflux (4-12 hours) A->B C 3. Workup - Remove excess Methanol - Extraction with Ether/EtOAc B->C D 4. Washing - H2O - NaHCO3 (aq) - Brine C->D E 5. Drying & Concentration - Dry with Na2SO4 - Evaporate solvent D->E F 6. Purification (Vacuum Distillation) E->F G This compound (Final Product) F->G

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Check_Water Are reagents and glassware anhydrous? Start->Check_Water Check_Excess_MeOH Is there a large excess of Methanol? Check_Water->Check_Excess_MeOH Yes Solution_Anhydrous Use anhydrous reagents and dry glassware. Check_Water->Solution_Anhydrous No Check_Time_Temp Are reaction time and temperature sufficient? Check_Excess_MeOH->Check_Time_Temp Yes Solution_Excess_MeOH Increase excess of Methanol. Check_Excess_MeOH->Solution_Excess_MeOH No Solution_Time_Temp Increase reaction time or temperature. Check_Time_Temp->Solution_Time_Temp No

References

Technical Support Center: Purification of Methyl 2-fluoro-6-methylbenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Methyl 2-fluoro-6-methylbenzoate via column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Potential Cause Recommended Solution
Poor or No Separation Inappropriate solvent system polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A common starting point for similar compounds is a mixture of non-polar and polar solvents, such as Hexanes and Ethyl Acetate.[1] For this compound, a 30:70 mixture of Hexanes/EtOAc has been used successfully.[2]
Column overloading.Reduce the amount of crude sample loaded onto the column. A general guideline is to use a sample-to-silica ratio of 1:30 to 1:100.
Poorly packed column leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if performed carefully.[3][4]
Product Elutes Too Quickly (Low Retention) Solvent system is too polar.Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., Ethyl Acetate).[5]
Product Elutes Too Slowly or Not at All (High Retention) Solvent system is not polar enough.Gradually increase the polarity of the mobile phase. If the product is still not eluting, a stronger solvent like methanol in small proportions can be added to the mobile phase.[6]
Compound may have decomposed on the silica gel.Test the stability of your compound on a silica TLC plate. If decomposition occurs, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.[6]
Tailing of the Product Band Interactions between the compound and active sites on the silica gel.Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, to saturate the active sites.
The sample is not fully soluble in the eluting solvent.Ensure the crude mixture is fully dissolved before loading onto the column. If solubility is an issue, consider a different solvent system in which the compound is more soluble.[6]
Cracks or Bubbles in the Column Bed Improper packing or running the column dry.Never let the solvent level drop below the top of the stationary phase.[4] If cracks appear, the separation will be compromised, and the column may need to be repacked.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for the purification of this compound?

A1: A reported successful solvent system for the column chromatography of this compound is a mixture of hexanes and ethyl acetate in a 30:70 ratio.[2] It is always advisable to first determine the optimal solvent system by running a TLC with different solvent ratios.

Q2: What stationary phase should I use?

A2: Silica gel (SiO₂) is the most common stationary phase for the purification of moderately polar organic compounds like this compound.[1][2] Standard flash chromatography grade silica gel (230-400 mesh) is a suitable choice.[1]

Q3: How can I monitor the separation during the column chromatography process?

A3: Since this compound is colorless, the progress of the separation should be monitored by collecting small fractions of the eluent and analyzing them by Thin Layer Chromatography (TLC).[5]

Q4: My compound seems to be unstable on silica gel. What are my alternatives?

A4: If you observe degradation of your compound on silica, you can try using a different stationary phase such as neutral alumina.[6] Alternatively, the silica gel can be "deactivated" by treating it with a small amount of water or triethylamine before packing the column to reduce its acidity.[6]

Q5: How much crude material can I load onto my column?

A5: The amount of crude material depends on the difficulty of the separation and the size of your column. For a relatively straightforward separation, a ratio of 1:30 to 1:50 (crude material to silica gel by weight) is a good starting point. For more difficult separations, a higher ratio (e.g., 1:100) may be necessary.

Experimental Protocol: Purification of this compound

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates (silica gel coated)

  • Developing chamber for TLC

  • UV lamp for TLC visualization

  • Rotary evaporator

2. Preparation:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a TLC plate and develop it using various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 7:3, 1:1) to find the optimal eluent for separation. A good separation is typically achieved when the desired compound has an Rf value between 0.2 and 0.4.

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a more polar solvent if necessary.

  • Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Allow the sample to absorb into the silica gel by draining a small amount of solvent.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin eluting the column with the determined solvent system (e.g., Hexanes:EtOAc 30:70).[2]

  • Collect the eluent in fractions of appropriate volume.

  • Monitor the elution of the product by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

5. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_final Final Product tlc TLC Analysis (Optimize Solvent System) pack Pack Column (Silica Gel) tlc->pack load Load Crude Product pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC) collect->monitor monitor->collect Continue combine Combine Pure Fractions monitor->combine Pure evaporate Solvent Evaporation (Rotovap) combine->evaporate product Purified Methyl 2-fluoro-6-methylbenzoate evaporate->product

References

preventing defluorination in reactions with "Methyl 2-fluoro-6-methylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 2-fluoro-6-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing defluorination and addressing other common issues encountered during reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an aromatic ester commonly used as a building block in organic synthesis. Its substituted pattern makes it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of therapeutic agents. For instance, it has been identified as a potential intermediate in the synthesis of compounds like Tavapadon, which is investigated for the treatment of Parkinson's disease.[1]

Q2: What is defluorination and why is it a concern when working with this compound?

Defluorination is the cleavage of the carbon-fluorine (C-F) bond, leading to the loss of the fluorine substituent. The C-F bond is generally the strongest single bond to carbon, but it can be susceptible to cleavage under certain reaction conditions. For this compound, the presence of the ortho-ester group can influence the reactivity of the C-F bond. Defluorination is a significant concern as it leads to the formation of undesired byproducts, reducing the yield of the target molecule and complicating purification.

Q3: Under what conditions is defluorination most likely to occur?

Defluorination of fluoroaromatic compounds like this compound can be promoted by:

  • Strong Bases: Highly basic reagents, such as organolithium species (e.g., n-BuLi, s-BuLi) used in ortho-lithiation reactions, can attack the fluorine-bearing carbon or promote elimination pathways that lead to defluorination.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can act as a leaving group in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups. The ester group at the ortho position can facilitate such reactions.

  • Certain Metal-Catalyzed Reactions: While palladium-catalyzed cross-coupling reactions are common with fluoroaromatics, some catalyst systems, particularly those involving nickel or harsh reaction conditions, can induce C-F bond activation and subsequent defluorination.

Troubleshooting Guides

This section provides troubleshooting for common reactions involving this compound, with a focus on preventing defluorination.

Ortho-Lithiation and Subsequent Electrophilic Quench

Issue: Low yield of the desired ortho-functionalized product and formation of defluorinated byproducts (e.g., methyl 2-methylbenzoate).

Root Cause: The organolithium reagent can attack the fluorine substituent or the ester carbonyl group, or deprotonate the methyl group, leading to complex reaction mixtures. The stability of the ortho-lithiated intermediate is crucial.

Recommendations:

ParameterRecommended ConditionRationale
Base Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP)These sterically hindered, non-nucleophilic bases are less likely to attack the fluorine atom or the ester group.
Temperature -78 °C or lowerLow temperatures are critical to maintain the stability of the ortho-lithiated species and prevent side reactions.
Solvent Anhydrous Tetrahydrofuran (THF)THF is a common solvent for lithiation reactions and helps to solvate and stabilize the organolithium species.
Addition Rate Slow, dropwise addition of the baseMinimizes localized high concentrations of the base, reducing the likelihood of side reactions.
Quenching Rapid quench with the electrophile at low temperatureOnce the lithiation is complete, immediate quenching can trap the desired intermediate before it decomposes.

Experimental Protocol: General Procedure for Ortho-Lithiation

  • Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq.) in THF to the cooled solution over 30 minutes.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (1.2 eq.) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Optimizing Ortho-Lithiation

cluster_start Start cluster_base Base Selection cluster_reaction Lithiation cluster_quench Electrophilic Quench cluster_outcome Outcome Analysis start Reaction Setup: This compound in THF at -78°C base_choice Choose Base start->base_choice lda LDA / LiTMP base_choice->lda Recommended nBuLi n-BuLi / s-BuLi base_choice->nBuLi High Risk of Defluorination reaction_step Slow Addition & Stir at -78°C lda->reaction_step nBuLi->reaction_step quench_step Add Electrophile at -78°C reaction_step->quench_step analysis Analyze Product Mixture (NMR, GC-MS) quench_step->analysis desired_product Desired Product analysis->desired_product defluorination Defluorination analysis->defluorination other_byproducts Other Byproducts analysis->other_byproducts cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products aryl_fluoride This compound oxidative_addition Oxidative Addition aryl_fluoride->oxidative_addition boronic_acid Organoboron Reagent transmetalation Transmetalation boronic_acid->transmetalation pd0 Pd(0)L_n pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)(F)L_n oxidative_addition->pd_intermediate1 pd_intermediate2 Ar-Pd(II)(R)L_n transmetalation->pd_intermediate2 byproducts Boron & Fluoride Salts transmetalation->byproducts reductive_elimination Reductive Elimination reductive_elimination->pd0 Regeneration coupled_product Coupled Product reductive_elimination->coupled_product pd_intermediate1->transmetalation pd_intermediate2->reductive_elimination

References

Technical Support Center: Synthesis of Methyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of Methyl 2-fluoro-6-methylbenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the esterification of 2-fluoro-6-methylbenzoic acid.

Q1: My Fischer esterification of 2-fluoro-6-methylbenzoic acid is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Fischer esterification of 2-fluoro-6-methylbenzoic acid are common due to the steric hindrance caused by the ortho-fluoro and ortho-methyl groups. Here are several factors to consider and strategies for optimization:

  • Incomplete Reaction: The equilibrium of the Fischer esterification may not be shifting sufficiently towards the product.

    • Solution: Use a large excess of methanol, which can also serve as the solvent. To drive the reaction forward, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.

  • Insufficient Catalyst Activity: The acid catalyst (commonly H₂SO₄ or p-TsOH) may not be effective enough to overcome the steric hindrance.

    • Solution: Increase the catalyst loading. Alternatively, consider using a stronger acid catalyst or a Lewis acid catalyst.

  • Suboptimal Reaction Conditions: The reaction time and temperature may not be adequate for this sterically hindered substrate.

    • Solution: Prolong the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Increasing the reaction temperature by using a higher-boiling solvent (co-solvent with methanol) or employing microwave-assisted synthesis can significantly improve the yield and reduce reaction time.[1]

Q2: I am observing significant amounts of unreacted 2-fluoro-6-methylbenzoic acid in my final product. How can I effectively remove it?

A2: The presence of unreacted starting material is a common issue. Effective removal is crucial for obtaining a pure product.

  • Aqueous Work-up: During the work-up procedure, wash the organic layer containing the ester with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic carboxylic acid to form a water-soluble sodium salt, which will be extracted into the aqueous layer. Repeat the wash until no more CO₂ evolution is observed.

  • Chromatography: If the aqueous wash is insufficient, column chromatography on silica gel is an effective method for separating the less polar methyl ester from the more polar carboxylic acid. A solvent system such as a gradient of ethyl acetate in hexane can be employed.

Q3: Are there alternative esterification methods that are more suitable for a sterically hindered substrate like 2-fluoro-6-methylbenzoic acid?

A3: Yes, for sterically hindered carboxylic acids, alternative methods that avoid the equilibrium limitations of the Fischer esterification are often more effective.

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is a mild reaction that proceeds at room temperature and is known to be effective for sterically demanding substrates.[2][3][4] A common side product is dicyclohexylurea (DCU), which can often be removed by filtration.

  • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6][7][8][9] While effective, the reagents are more expensive, and purification from byproducts like triphenylphosphine oxide can be challenging.

  • Conversion to Acid Chloride: A robust method involves converting the carboxylic acid to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with methanol to form the ester. This method often gives high yields but requires handling of corrosive reagents.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common starting material is 2-fluoro-6-methylbenzoic acid.[10][11][12]

Q2: What are the most common side products in the synthesis of this compound?

A2: While specific side product analysis for this exact reaction is not extensively documented, based on the reaction mechanisms for similar sterically hindered substrates, potential side products include:

  • N-acylurea: In the Steglich esterification, a side reaction can be the 1,3-rearrangement of the O-acyl intermediate to an N-acylurea, which is unreactive towards the alcohol.[2] The use of DMAP helps to suppress this side reaction.

  • Unreacted Starting Material: Due to steric hindrance, incomplete conversion is a common issue, leaving unreacted 2-fluoro-6-methylbenzoic acid.

Q3: How can I monitor the progress of the esterification reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, will show the starting carboxylic acid as a more polar spot (lower Rf value) and the product ester as a less polar spot (higher Rf value). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q4: What purification techniques are recommended for this compound?

A4: The purification strategy depends on the scale of the reaction and the impurities present.

  • Extraction and Washing: A standard work-up involves extracting the product into an organic solvent and washing with water and a base (like sodium bicarbonate solution) to remove the acid catalyst and unreacted carboxylic acid.[13][14]

  • Column Chromatography: For high purity, silica gel column chromatography is recommended. The separation is based on the polarity difference between the ester and potential impurities.

  • Distillation: If the product is thermally stable and the impurities have significantly different boiling points, distillation under reduced pressure can be an effective purification method.

Data Presentation

Table 1: Comparison of Esterification Methods for Sterically Hindered Benzoic Acids

MethodKey ReagentsTypical ConditionsTypical YieldAdvantagesDisadvantages
Fischer Esterification Methanol, H₂SO₄ or p-TsOHReflux, requires water removalModerate to GoodInexpensive reagents, simple setup.[14]Equilibrium reaction, often incomplete conversion for hindered substrates.[15]
Steglich Esterification Methanol, DCC, DMAPRoom temperatureGood to ExcellentMild conditions, high yields for hindered substrates.[2][16]DCC is an allergen, byproduct (DCU) can be difficult to remove.[17]
Mitsunobu Reaction Methanol, PPh₃, DEAD/DIAD0 °C to Room TemperatureGood to ExcellentVery mild conditions, inversion of stereochemistry at the alcohol (not relevant here).[5][6]Expensive reagents, byproduct (triphenylphosphine oxide) can complicate purification.[7]
Acid Chloride Formation SOCl₂ or (COCl)₂, then MethanolRoom temperature to gentle heatingExcellentHigh yields, not an equilibrium reaction.Harsh and corrosive reagents.

Note: The yields are typical for sterically hindered substrates and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Optimized Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-fluoro-6-methylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (can be used as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Protocol 2: Steglich Esterification

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-6-methylbenzoic acid (1.0 eq), methanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add DCC (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with dilute HCl, water, and saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[16]

Mandatory Visualizations

experimental_workflow General Experimental Workflow for Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 2-fluoro-6-methylbenzoic acid, methanol, and catalyst react Heat under reflux (with water removal for Fischer) start->react monitor Monitor reaction by TLC react->monitor cool Cool reaction mixture monitor->cool Reaction complete extract Extract with organic solvent cool->extract wash Wash with NaHCO3 (aq) and brine extract->wash dry Dry organic layer wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Column Chromatography (if needed) concentrate->chromatography end end chromatography->end Pure this compound

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield in Fischer Esterification cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side_products Consider Alternative Methods start Low Yield of This compound check_sm TLC shows significant unreacted starting material? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_products Significant side products observed? check_sm->side_products No sol1 Increase excess of methanol incomplete_rxn->sol1 sol2 Remove water (Dean-Stark/molecular sieves) incomplete_rxn->sol2 sol3 Increase reaction time/temperature incomplete_rxn->sol3 sol4 Use microwave synthesis incomplete_rxn->sol4 purification_issue Product loss during work-up/purification? side_products->purification_issue No steglich Steglich Esterification (milder conditions) side_products->steglich Yes acid_chloride Convert to acid chloride first side_products->acid_chloride Yes optimize_workup Optimize extraction and washing steps purification_issue->optimize_workup Yes

Caption: Troubleshooting decision tree for low yield in Fischer esterification.

References

Technical Support Center: Managing Steric Hindrance in Reactions of Methyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the steric hindrance of Methyl 2-fluoro-6-methylbenzoate in various chemical transformations. The ortho-fluoro and -methyl substituents significantly shield the ester carbonyl group, necessitating specialized protocols to achieve desired reactivity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in standard nucleophilic acyl substitution reactions?

A1: The low reactivity of this compound stems from the significant steric hindrance created by the methyl and fluoro groups at the 2- and 6-positions of the benzene ring. This steric bulk physically blocks the trajectory of incoming nucleophiles, making it difficult to access the electrophilic carbonyl carbon. This inhibitory effect slows down or completely prevents reactions that proceed through a tetrahedral intermediate, such as hydrolysis, amidation, and transesterification under standard conditions.

Q2: What are the primary challenges when working with this compound?

A2: The main challenges include:

  • Hydrolysis/Saponification: Resistance to both acidic and basic hydrolysis, often requiring harsh conditions that can lead to decomposition of sensitive substrates.

  • Amide Formation: Difficulty in coupling with amines, especially secondary or sterically hindered amines, leading to low yields.

  • Reduction: Slower reaction rates with common reducing agents.

  • Organometallic Addition: Grignard and organolithium reagents may preferentially act as bases rather than nucleophiles, leading to deprotonation at the benzylic methyl group or other acidic protons, instead of addition to the carbonyl.

Troubleshooting Guides

Reaction Type: Hydrolysis (Saponification)

Problem: Low or no conversion to 2-fluoro-6-methylbenzoic acid using standard conditions (e.g., NaOH/MeOH/H₂O, reflux).

Possible CauseSuggested Solution
Steric hindrance preventing nucleophilic attack at the carbonyl carbon. Switch to a less sterically demanding reaction pathway. Consider conditions that favor an SN2 attack on the methyl group of the ester (BAl2 mechanism) over the standard BAc2 mechanism.
Insufficient reactivity of the hydroxide ion. Employ "naked" or less solvated hydroxide ions to increase nucleophilicity. This can be achieved by using non-aqueous or anhydrous solvent systems.
Reversible reaction under acidic conditions. Use basic conditions to drive the reaction to completion by forming the carboxylate salt.[1]
ProtocolReagents & ConditionsTypical YieldReaction TimeNotes
Standard Aqueous NaOH, MeOH/H₂O (e.g., 8:2), rt to refluxVery Low to None> 48 hOften ineffective for highly hindered esters.[2][3]
Non-Aqueous NaOH 0.3 N NaOH in CH₂Cl₂/MeOH (9:1), rtHigh (80-96%)1-5 hRapid and efficient for hindered esters at room temperature.[2][3]
t-BuNH₂/LiBr t-BuNH₂, LiBr, MeOH/H₂O, refluxExcellent3-10 hLiBr acts as a Lewis acid to activate the carbonyl group.[4]
"Anhydrous Hydroxide" KOBut, H₂O (2:1), anhydrous DMSO, rtExcellent1-4 hGenerates a highly reactive, poorly solvated hydroxide.
Reaction Type: Amide Formation

Problem: Failure to form an amide bond with an amine, particularly with hindered or poorly nucleophilic amines.

Possible CauseSuggested Solution
Low electrophilicity of the ester carbonyl. Convert the ester to the corresponding carboxylic acid (2-fluoro-6-methylbenzoic acid) first, and then use a potent coupling reagent.
Steric clash between the ester and the amine. Use a less sterically demanding activating agent. Acyl fluorides, for instance, are smaller than many activated ester intermediates.
Decomposition of the activated species. Choose a more stable activated intermediate or perform the reaction at lower temperatures.
StrategyReagents & ConditionsKey Advantages
Acyl Chloride Formation (COCl)₂ or SOCl₂, cat. DMF, then amine, baseGenerates a highly reactive electrophile.
Peptide Coupling Reagents HATU, HBTU, or PyBOP with a non-nucleophilic base (e.g., DIEA) in an aprotic solvent (e.g., DMF).High efficiency for forming amide bonds, even with challenging substrates.
In-situ Acyl Fluoride Formation TCFH-NMI or BTFFH, then amineMinimizes steric hindrance at the activation step.[5]

Detailed Experimental Protocols

Protocol 1: Mild, Non-Aqueous Saponification of this compound

This protocol is adapted from a general procedure for the hydrolysis of sterically hindered esters.[2][3]

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 3 N Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard extraction and workup glassware

Procedure:

  • Dissolve this compound (1.0 equiv) in dichloromethane (9 mL per mmol of ester).

  • To this solution, add a 3 N methanolic solution of NaOH (3.0 equiv). The final solvent ratio should be approximately CH₂Cl₂:MeOH 9:1.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-5 hours.

  • Upon completion, add water to the reaction mixture and separate the aqueous layer.

  • Wash the organic layer with water. Combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and acidify to pH ~2 with 1 M HCl.

  • The product, 2-fluoro-6-methylbenzoic acid, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Amide Coupling of 2-fluoro-6-methylbenzoic Acid using HATU

This protocol is a general and robust method for coupling carboxylic acids with amines, including those that are sterically hindered.

Materials:

  • 2-fluoro-6-methylbenzoic acid (obtained from hydrolysis of the ester)

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-fluoro-6-methylbenzoic acid (1.0 equiv) in anhydrous DMF.

  • Add the amine (1.0-1.2 equiv) to the solution.

  • Add DIEA (2.0-3.0 equiv) to the reaction mixture.

  • Add HATU (1.1-1.5 equiv) portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Hydrolysis

hydrolysis_troubleshooting start Start: Hydrolysis of This compound standard_conditions Attempt Hydrolysis with Standard Conditions (NaOH/MeOH/H2O, reflux) start->standard_conditions check_conversion Check Conversion by TLC/LC-MS standard_conditions->check_conversion low_conversion Low or No Conversion check_conversion->low_conversion < 10% high_conversion High Conversion check_conversion->high_conversion > 90% non_aqueous Switch to Non-Aqueous Protocol (NaOH in CH2Cl2/MeOH) [See Protocol 1] low_conversion->non_aqueous Option 1 anhydrous_hydroxide Consider 'Anhydrous Hydroxide' (KOBu-t/H2O in DMSO) low_conversion->anhydrous_hydroxide Option 2 lewis_acid Use Lewis Acid Additive (t-BuNH2/LiBr) low_conversion->lewis_acid Option 3 stop End: Isolate Product high_conversion->stop non_aqueous->stop anhydrous_hydroxide->stop lewis_acid->stop

Caption: Troubleshooting workflow for the hydrolysis of this compound.

Decision Pathway for Amide Bond Formation

amide_formation_pathway start Start: Amide Synthesis from This compound hydrolyze Step 1: Hydrolyze to 2-fluoro-6-methylbenzoic acid (See Hydrolysis Guide) start->hydrolyze amine_type Assess Amine Steric Hindrance and Nucleophilicity hydrolyze->amine_type primary_unhindered Primary & Unhindered Amine amine_type->primary_unhindered Simple secondary_hindered Secondary or Hindered Amine amine_type->secondary_hindered Challenging poor_nucleophile Poorly Nucleophilic Amine amine_type->poor_nucleophile Very Challenging coupling_reagent Use Standard Coupling Reagent (e.g., EDC/HOBt) primary_unhindered->coupling_reagent strong_coupling Use Strong Coupling Reagent (e.g., HATU, PyBOP) [See Protocol 2] secondary_hindered->strong_coupling acyl_fluoride Consider Acyl Fluoride Route (TCFH-NMI or BTFFH) poor_nucleophile->acyl_fluoride product Isolate Amide Product coupling_reagent->product acyl_chloride Use Acyl Chloride Route ((COCl)2, then amine) strong_coupling->acyl_chloride If fails strong_coupling->product acyl_fluoride->product acyl_chloride->product

Caption: Decision-making pathway for amide synthesis starting from this compound.

References

troubleshooting low reactivity of "Methyl 2-fluoro-6-methylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-fluoro-6-methylbenzoate. Its unique structure, featuring ortho-fluoro and -methyl substituents, presents specific challenges in terms of reactivity.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in many standard reactions?

The reduced reactivity of this compound is primarily due to a combination of steric and electronic effects originating from the substituents at the ortho positions.[1][2][3]

  • Steric Hindrance: The methyl group and, to a lesser extent, the fluorine atom at the C2 and C6 positions physically obstruct the approach of nucleophiles to the electrophilic carbonyl carbon of the ester. This steric shield significantly slows down or prevents reactions that rely on nucleophilic attack at this site, such as hydrolysis and amidation.

  • Electronic Effects: While the fluorine atom is electron-withdrawing, which should increase the electrophilicity of the carbonyl carbon, the ortho-positioning of both the fluoro and methyl groups can lead to a phenomenon known as the "ortho-effect."[1][2][3] This effect can alter the conformation of the ester group relative to the benzene ring, potentially impacting its resonance stabilization and overall reactivity.

Q2: What is the "ortho-effect" and how does it apply to this molecule?

The "ortho-effect" is a general observation for ortho-substituted benzoic acids (and their derivatives), where the acidity and reactivity are often different from what would be predicted based on the electronic properties of the substituents alone.[1][2][3] In the case of this compound, the ortho substituents can force the ester group out of the plane of the benzene ring. This twisting reduces resonance between the carbonyl group and the aromatic ring, which can influence the reactivity of both the ester and the ring.

Troubleshooting Guide

Issue 1: Failed or Low-Yield Hydrolysis (Saponification)

Q: I am attempting to hydrolyze this compound to the corresponding carboxylic acid (2-fluoro-6-methylbenzoic acid) using standard aqueous base conditions (e.g., NaOH/H₂O/MeOH), but I am getting very low to no conversion. Why is this happening and what can I do?

A: This is a common issue due to the significant steric hindrance around the ester carbonyl group. Standard aqueous hydrolysis conditions are often too mild to overcome this steric barrier.

Possible Solutions:

  • Harsh Reaction Conditions: While often leading to side products, significantly increasing the temperature and concentration of the base might afford a small amount of product. However, this is generally not recommended.

  • Non-Aqueous Hydrolysis: A more effective approach is to move to a non-aqueous solvent system that can enhance the nucleophilicity of the hydroxide.[4][5] A reported mild and efficient method for the hydrolysis of sterically hindered esters involves using sodium hydroxide in a mixture of methanol and dichloromethane.[4][5]

    Table 1: Comparison of Hydrolysis Conditions for Hindered Esters

ConditionSolvent SystemTemperatureTypical Reaction TimeExpected Outcome
Standard Aqueous80% MeOH/H₂ORoom Temperature24-48 hoursVery low to no conversion
Non-Aqueous10% MeOH/CH₂Cl₂Room Temperature1-24 hoursHigh conversion
Issue 2: Difficulty in Amide Coupling Reactions

Q: I am trying to synthesize an amide from this compound and an amine, but the reaction is not proceeding. What are the recommended coupling methods for such a hindered ester?

A: Direct aminolysis of this sterically hindered ester is highly unlikely to be successful. The recommended approach is to first hydrolyze the ester to the carboxylic acid (2-fluoro-6-methylbenzoic acid) and then use a suitable coupling agent to facilitate amide bond formation. The corresponding carboxylic acid has been successfully used in amide coupling reactions for the synthesis of bioactive molecules.[6]

Recommended Workflow for Amide Synthesis:

Caption: Recommended two-step workflow for amide synthesis.

Troubleshooting the Amide Coupling Step (from the carboxylic acid):

If you are still facing issues with the amide coupling even after forming the carboxylic acid, consider the following:

  • Choice of Coupling Agent: For sterically hindered substrates, more potent coupling reagents are often required. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more effective than standard carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).[7]

  • Reaction Conditions:

    • Base: Use a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine).[7]

    • Solvent: Anhydrous polar aprotic solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are suitable.

    • Temperature: While many couplings run at room temperature, gentle heating might be necessary for particularly challenging substrates.

Table 2: Recommended Conditions for Amide Coupling of 2-fluoro-6-methylbenzoic Acid

Coupling ReagentBaseSolventTemperature
HATUDIEADMFRoom Temperature
EDC/HOBtDIEA or NMMDCM or DMF0 °C to Room Temperature

Experimental Protocols

Protocol 1: Non-Aqueous Hydrolysis of this compound

This protocol is adapted from a general method for the hydrolysis of sterically hindered esters.[4][5]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • Prepare a 0.3 N solution of NaOH in a 10% MeOH/CH₂Cl₂ (v/v) mixture.

  • Dissolve this compound (1 equivalent) in the prepared NaOH solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully acidify the reaction mixture with 1M HCl to protonate the carboxylate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-6-methylbenzoic acid.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: HATU-Mediated Amide Coupling of 2-fluoro-6-methylbenzoic Acid

This protocol is a standard procedure for amide bond formation using HATU.[7]

Materials:

  • 2-fluoro-6-methylbenzoic acid

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • Dissolve 2-fluoro-6-methylbenzoic acid (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine (1.0 - 1.2 equivalents) to the solution.

  • Add DIEA (2.0 - 3.0 equivalents) to the reaction mixture.

  • Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visual Troubleshooting Guide

Troubleshooting_Low_Reactivity start Low or No Reactivity with This compound issue What is the intended reaction? start->issue hydrolysis Hydrolysis to Carboxylic Acid issue->hydrolysis Hydrolysis amide_coupling Amide Coupling issue->amide_coupling Amidation other_reaction Other Nucleophilic Attack issue->other_reaction Other check_hydrolysis_conditions Are you using standard aqueous base conditions? hydrolysis->check_hydrolysis_conditions check_amide_method Are you attempting direct aminolysis of the ester? amide_coupling->check_amide_method steric_hindrance_issue Steric hindrance is the primary issue. Consider alternative synthetic routes or more forcing conditions. other_reaction->steric_hindrance_issue use_nonaqueous Switch to Non-Aqueous Conditions (e.g., NaOH in MeOH/CH2Cl2) check_hydrolysis_conditions->use_nonaqueous No standard_hydrolysis_fail Standard conditions likely to fail due to steric hindrance. check_hydrolysis_conditions->standard_hydrolysis_fail Yes standard_hydrolysis_fail->use_nonaqueous direct_aminolysis_fail Direct aminolysis is not recommended. High steric hindrance. check_amide_method->direct_aminolysis_fail Yes two_step_amide Adopt a two-step approach: 1. Hydrolyze the ester to the acid. 2. Use a potent coupling agent (e.g., HATU). check_amide_method->two_step_amide No, using acid direct_aminolysis_fail->two_step_amide

Caption: Troubleshooting workflow for low reactivity issues.

References

Technical Support Center: Scale-Up Synthesis of Methyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of Methyl 2-fluoro-6-methylbenzoate. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the transition from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common and direct method for the synthesis of this compound is the Fischer esterification of 2-fluoro-6-methylbenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid. Other potential routes, especially for industrial-scale production, might involve methylation using reagents like dimethyl sulfate or methyl iodide, although these can present greater handling and safety challenges.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges in scaling up this synthesis include:

  • Reaction Kinetics and Thermal Management: Exothermic reactions can be difficult to control in large reactors, potentially leading to side reactions and impurities.[1]

  • Mixing Efficiency: Achieving uniform mixing in large volumes is more challenging and can significantly impact reaction rates, yield, and the impurity profile.[1][2]

  • Purification and Isolation: Methods like column chromatography, which are common in the lab, are often not feasible for large-scale production. Developing robust crystallization or distillation processes is crucial for obtaining a high-purity product.[1][2]

  • Impurity Profile Changes: Impurities that are minor at the lab scale can become significant at the manufacturing scale, necessitating modifications to the purification process.[1]

Q3: How critical is the purity of the starting material, 2-fluoro-6-methylbenzoic acid, for a successful scale-up?

A3: The purity of 2-fluoro-6-methylbenzoic acid is critical for a successful and reproducible scale-up. High-purity starting material (typically ≥99.0%) ensures predictable reactivity, helps to optimize yields by minimizing side reactions, and reduces the burden of downstream purification of the final product.[3] Using a starting material with significant impurities can lead to the formation of undesired byproducts that may be difficult to separate from the desired ester.

Troubleshooting Guides

Problem 1: Decreased Yield Upon Scale-Up

Possible Causes & Solutions

CauseTroubleshooting Steps
Inefficient Mixing and Heat Transfer Optimize the stirring speed and impeller design for the larger reactor volume. Implement a more robust temperature control system, potentially with multiple heating/cooling jackets or internal cooling coils. Consider using a continuous flow reactor system for better control.[2]
Changes in Reagent Addition Rate Conduct a study to optimize the reagent addition rate for the scaled-up process. Utilize a syringe pump or a programmable logic controller (PLC) for precise and controlled addition of critical reagents.[2]
Incomplete Reaction Monitor the reaction progress using in-process controls like HPLC or GC. If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. Ensure the catalyst is active and used in the appropriate amount.
Side Reactions (e.g., Dehydration) Overheating can lead to side reactions. Ensure accurate temperature monitoring and control. For the esterification, ensure the temperature does not significantly exceed the reflux temperature of methanol.
Problem 2: Difficulty in Product Purification at Large Scale

Possible Causes & Solutions

CauseTroubleshooting Steps
Column Chromatography is Not Scalable Develop a robust crystallization method. Screen various solvents and solvent mixtures to find conditions that provide good recovery and high purity. Optimize cooling rates and agitation to control crystal size and minimize impurity inclusion.[2]
Presence of Unreacted Starting Material If unreacted 2-fluoro-6-methylbenzoic acid is present, a basic wash (e.g., with sodium bicarbonate solution) during the work-up can help remove it by converting it to its water-soluble salt.
Formation of Emulsions During Work-up In larger volumes, emulsions can be more stable. Try adding brine to the aqueous layer to break the emulsion. A slower and more controlled agitation during washing can also help prevent emulsion formation.
Product is an Oil or Low-Melting Solid If crystallization is not feasible, consider vacuum distillation for purification. The boiling point of the product will be a key parameter to determine the feasibility of this method.

Experimental Protocols

General Protocol for Scale-Up Fischer Esterification of 2-fluoro-6-methylbenzoic acid

This protocol is a general guideline and should be optimized for specific equipment and scale.

1. Reaction Setup:

  • Charge a suitable glass-lined or stainless steel reactor with 2-fluoro-6-methylbenzoic acid (1.0 eq).

  • Add methanol (5-10 volumes). The volume can be optimized based on solubility and desired concentration.

  • Under agitation, slowly add concentrated sulfuric acid (0.1-0.2 eq) while maintaining the temperature below 30°C.

2. Reaction:

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours.

  • Monitor the reaction progress by HPLC or TLC until the consumption of the starting material is complete.

3. Work-up:

  • Cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to a chilled aqueous solution of sodium bicarbonate to neutralize the excess acid. Ensure the pH is neutral or slightly basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Wash the organic layer with water and then with brine.

4. Isolation and Purification:

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or by developing a suitable crystallization procedure.

Data Presentation

Table 1: Reactant and Product Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
2-Fluoro-6-methylbenzoic acid90259-27-1C₈H₇FO₂154.14Starting Material
Methanol67-56-1CH₄O32.04Reagent/Solvent
Sulfuric Acid7664-93-9H₂SO₄98.08Catalyst
This compound197516-57-7C₉H₉FO₂168.16Product

Table 2: Typical Scale-Up Reaction Parameters (Example)

ParameterLaboratory Scale (10g)Pilot Scale (1kg)
2-fluoro-6-methylbenzoic acid 10 g1 kg
Methanol 100 mL10 L
Sulfuric Acid 1 mL100 mL
Reaction Time 4 hours6-8 hours
Typical Yield (Isolated) 85-95%75-85%
Purity (by HPLC) >99%>98%

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Prepare Reagents (2-fluoro-6-methylbenzoic acid, Methanol, Sulfuric Acid) charge_reactor Charge Reactor prep_reagents->charge_reactor reflux Heat to Reflux (65°C) charge_reactor->reflux monitor Monitor Reaction (HPLC/TLC) reflux->monitor cool Cool to RT monitor->cool neutralize Neutralize (NaHCO3 solution) cool->neutralize extract Extract (Organic Solvent) neutralize->extract wash Wash (Water, Brine) extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify (Distillation/Crystallization) dry_concentrate->purify final_product Final Product: This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Yield at Scale-Up cause1 Poor Heat Transfer/ Local Hotspots problem->cause1 cause2 Inefficient Mixing problem->cause2 cause3 Sub-optimal Reagent Addition problem->cause3 cause4 Incomplete Reaction problem->cause4 solution1 Improve Reactor Temperature Control cause1->solution1 solution2 Optimize Stirrer Design & Speed cause2->solution2 solution3 Optimize Addition Rate cause3->solution3 solution4 Increase Reaction Time/Temperature cause4->solution4

Caption: Troubleshooting logic for addressing low yield during scale-up.

References

Technical Support Center: Cross-Coupling of Methyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working with the cross-coupling of Methyl 2-fluoro-6-methylbenzoate. This substrate presents unique challenges due to the steric hindrance from the ortho-methyl group and the lower reactivity of the C-F bond.

Troubleshooting Guide

Question: My cross-coupling reaction with this compound is resulting in low to no yield. What are the common causes and how can I troubleshoot it?

Answer:

Low yields with this substrate are typically due to a combination of steric hindrance and the inertness of the aryl fluoride bond. Here is a systematic approach to troubleshooting your reaction:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard palladium catalysts are often ineffective.[1] The choice of ligand is crucial for activating the sterically hindered and electron-rich aryl fluoride.

    • Problem: The catalytic cycle steps (oxidative addition, transmetalation, and reductive elimination) are too slow.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide and accelerate reductive elimination.[1][3] For particularly challenging couplings, consider specialized ligands.[1]

  • Base Selection: The base plays a critical role in activating the coupling partner (e.g., boronic acid in Suzuki coupling) for transmetalation.[1][4]

    • Problem: Inefficient transmetalation due to an inappropriate base.

    • Solution: Use a moderately strong to strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1][5]

  • Reaction Temperature: Higher temperatures are often required to overcome the activation energy for the C-F bond cleavage.

    • Problem: Insufficient energy to drive the reaction forward.

    • Solution: Increase the reaction temperature, typically in the range of 80–110 °C.[3] Monitor for potential decomposition of starting materials or products at elevated temperatures.

  • Oxygen Contamination: Palladium catalysts are sensitive to oxygen, which can lead to catalyst decomposition and side reactions like the homocoupling of boronic acids.[3]

    • Problem: Deactivation of the catalyst.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is set up under an inert atmosphere (Argon or Nitrogen).[3][6]

  • Reagent Quality: The purity of your reagents is paramount.

    • Problem: Impurities are inhibiting the reaction.

    • Solution: Use fresh, high-purity starting materials, ligands, and bases. Boronic acids, in particular, can degrade over time; consider using more stable boronic esters (e.g., pinacol esters).[6]

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for this compound?

A1: Palladium-catalyzed Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) are the most common and versatile methods for this type of substrate.[4][7][8] Nickel-catalyzed couplings can also be effective for aryl fluorides.[9] The choice depends on the desired final product.

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?

A2: A good starting point would be to use a bulky biarylphosphine ligand like XPhos or SPhos with a palladium precatalyst. A strong base such as K₃PO₄ is recommended, along with an aprotic solvent like dioxane or toluene with a small amount of water.[1][3] See the tables and protocol below for more detailed recommendations.

Q3: Can I use other aryl halides (Br, Cl, I) instead of the fluoride for this reaction?

A3: Yes, and in many cases, they will be more reactive. The order of reactivity for aryl halides in palladium-catalyzed cross-coupling is generally I > Br > Cl > F. If you have the synthetic route to the corresponding aryl bromide or iodide, the coupling reaction may proceed under milder conditions. However, aryl fluorides are often more readily available or may be required for specific synthetic strategies.

Q4: My reaction is producing a significant amount of homocoupled byproduct from my boronic acid. How can I minimize this?

A4: Homocoupling is often a result of oxygen in the reaction mixture, which can oxidize the palladium catalyst.[3] Ensure your degassing procedure is thorough. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes favor the cross-coupling pathway.[6] Additionally, using a more stable boronic ester derivative can reduce this side reaction.[6]

Q5: How do I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] A small aliquot of the reaction mixture can be taken (under inert atmosphere if the reaction is ongoing), quenched, and analyzed.

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound
Catalyst/PrecatalystLigandTypical Loading (mol%)Recommended ForReference
Pd(OAc)₂ / Pd₂(dba)₃XPhos, SPhos, or RuPhos1-5Sterically hindered substrates, general starting point.[1][3][1][3]
XPhos Pd G3/G4(Internal)0.5-2Highly active precatalyst for challenging couplings.[3][10][3][10]
Ni(PCy₃)₂Cl₂(Internal)5-10C-F bond activation with organozinc reagents.[9][9]
Table 2: Recommended Bases and Solvents
BaseEquivalentsSolvent SystemTemperature (°C)NotesReference
K₃PO₄2.0 - 3.0Dioxane / H₂O (e.g., 10:1)80 - 110Good starting point for hindered substrates.[1][3][1][3]
Cs₂CO₃2.0 - 3.0Toluene or Dioxane80 - 110Often effective, strong base.[3][3]
NaOtBu1.5 - 2.0Toluene or THFRoom Temp - 100Common for Buchwald-Hartwig aminations.[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general starting protocol and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.[12]

  • Catalyst Addition: Add the palladium precatalyst to the flask.[3]

  • Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis prep_reagents 1. Reagent Preparation (Aryl Fluoride, Boronic Acid, Base) setup_inert 2. Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) add_catalyst 3. Catalyst & Ligand Addition setup_inert->add_catalyst add_solvent 4. Degassed Solvent Addition add_catalyst->add_solvent heating 5. Heating & Stirring add_solvent->heating workup 6. Reaction Workup (Quench, Extraction) heating->workup purification 7. Purification (Column Chromatography) workup->purification characterization 8. Product Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_flowchart start Low / No Yield check_catalyst Is the catalyst/ligand appropriate? (e.g., Bulky, electron-rich) start->check_catalyst change_catalyst Action: Use Buchwald-type ligand (XPhos, SPhos) or NHC. check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Action: Use stronger base (K₃PO₄, Cs₂CO₃). check_base->change_base No check_temp Is the temperature high enough? check_base->check_temp Yes change_base->check_temp increase_temp Action: Increase temperature (80-110 °C). check_temp->increase_temp No check_inert Is the system properly degassed? check_temp->check_inert Yes increase_temp->check_inert degas_again Action: Re-degas solvents and ensure inert atmosphere. check_inert->degas_again No success Reaction Optimized check_inert->success Yes degas_again->success

Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

References

impact of solvent on "Methyl 2-fluoro-6-methylbenzoate" reaction rates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 2-fluoro-6-methylbenzoate

Welcome to the technical support center for "this compound." This guide provides troubleshooting advice and frequently asked questions regarding the impact of solvents on reaction rates for experiments involving this compound. Given the steric hindrance from the ortho-fluoro and ortho-methyl groups, reaction kinetics can be particularly sensitive to the choice of solvent.

Frequently Asked Questions (FAQs)

Q1: My ester hydrolysis (saponification) of this compound is extremely slow. What could be the cause and how can I accelerate it?

A1: Slow hydrolysis is a common issue with this substrate due to significant steric hindrance around the carbonyl group. The ortho-fluoro and ortho-methyl substituents impede the approach of the nucleophile (e.g., hydroxide ion).

  • Troubleshooting Steps:

    • Solvent Choice: The solvent plays a critical role. While aqueous solutions are necessary for hydrolysis, the choice of co-solvent is important. Polar aprotic co-solvents like DMSO or DMF can enhance the reactivity of the hydroxide ion compared to polar protic solvents like ethanol or methanol, which can solvate the nucleophile through hydrogen bonding, thereby reducing its effective concentration and reactivity.[1][2] However, ensure your substrate is soluble in the chosen solvent mixture.

    • Temperature: Increasing the reaction temperature will increase the reaction rate. However, be cautious of potential side reactions or degradation at elevated temperatures.

    • Concentration of Base: Increasing the concentration of the base (e.g., NaOH or KOH) can also increase the reaction rate, as the rate of saponification is dependent on the base concentration.[3]

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on the fluoride of this compound, but the reaction is not proceeding. Why might this be?

A2: While the fluorine atom is an excellent leaving group for SNAr reactions, the steric bulk from the adjacent methyl and ester groups can hinder the approach of the nucleophile to the substituted carbon.

  • Troubleshooting Steps:

    • Solvent Selection: For SNAr reactions, polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred.[2] These solvents are poor hydrogen-bond donors and do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[2] Protic solvents can significantly slow down the reaction by solvating the nucleophile.[2]

    • Nucleophile Strength: Ensure you are using a potent nucleophile. The reactivity of the nucleophile is a key factor in SNAr reactions.

    • Temperature: As with hydrolysis, increasing the temperature can help overcome the activation energy barrier, which is likely high due to steric hindrance.

Q3: How does the choice of solvent affect the reaction rate of Fischer esterification to synthesize this compound?

A3: In Fischer esterification, an excess of the alcohol reactant (methanol, in this case) is often used as the solvent.[4] This serves two purposes: it acts as a reactant and drives the equilibrium towards the product side according to Le Chatelier's principle.[4] The reaction is typically catalyzed by a strong acid. The rate of Fischer esterification is highly dependent on steric factors; the presence of bulky groups on the carboxylic acid or alcohol can retard the reaction rate.[4] For a sterically hindered acid like 2-fluoro-6-methylbenzoic acid, the reaction may be slow. Using a co-solvent is generally not recommended unless required for solubility, as it would dilute the methanol and could shift the equilibrium unfavorably.

Quantitative Data on Solvent Effects

Table 1: Relative Rate Constants for a Representative SNAr Reaction

This table illustrates the dramatic effect of solvent choice on the rate of a typical SNAr reaction. The data is for the reaction of n-butyl bromide with azide, which demonstrates the general trend for nucleophilic substitution reactions.[2]

SolventDielectric Constant (ε)Relative RateSolvent Type
Methanol331Polar Protic
Ethanol240.3Polar Protic
Acetonitrile385000Polar Aprotic
DMF372800Polar Aprotic
DMSO491300Polar Aprotic

Table 2: Effect of Aqueous Co-Solvent on Ester Hydrolysis Rate

This table shows the general trend of decreasing reaction rate for alkaline hydrolysis of methyl benzoates with an increasing percentage of an organic co-solvent in water.[5]

Co-Solvent% Co-Solvent (v/v)Relative Rate Constant
None (Water)0%Highest
Dioxane20%Moderate
Dioxane40%Lower
Dioxane60%Lowest
Ethanol20%Moderate
Ethanol40%Lower
Ethanol60%Lowest

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound

Objective: To hydrolyze this compound to 2-fluoro-6-methylbenzoic acid.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Solvent (e.g., Water/DMSO mixture, 1:1 v/v)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent system (e.g., 10 mL per gram of ester).

  • Add a solution of NaOH (2-3 equivalents) in water.

  • Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, this reaction may require prolonged heating (12-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

Objective: To substitute the fluoride of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., Piperidine)

  • Potassium Carbonate (K₂CO₃)

  • Solvent (e.g., DMSO or DMF)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the amine nucleophile (1.2-1.5 equivalents), and K₂CO₃ (2-3 equivalents).

  • Add the anhydrous polar aprotic solvent (e.g., DMSO, 10 mL per gram of ester).

  • Heat the reaction mixture to 80-120 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_hydrolysis Alkaline Hydrolysis Workflow cluster_snar SNAr Workflow H_Start Start: this compound H_Reagents Add NaOH in Solvent System H_Start->H_Reagents H_Reaction Heat to Reflux (Monitor Progress) H_Reagents->H_Reaction H_Workup Acidify & Extract H_Reaction->H_Workup H_Purify Purification H_Workup->H_Purify H_Product Product: 2-fluoro-6-methylbenzoic acid H_Purify->H_Product S_Start Start: this compound S_Reagents Add Amine & Base in Polar Aprotic Solvent S_Start->S_Reagents S_Reaction Heat Reaction (Monitor Progress) S_Reagents->S_Reaction S_Workup Aqueous Workup & Extraction S_Reaction->S_Workup S_Purify Purification S_Workup->S_Purify S_Product Substituted Product S_Purify->S_Product

Caption: General experimental workflows for hydrolysis and SNAr reactions.

solvent_effect_logic cluster_solvent Solvent Properties cluster_effect Effect on Nucleophile (Nu⁻) cluster_rate Impact on Rate Reaction Reaction Rate of Nucleophilic Attack PolarProtic Polar Protic (e.g., H₂O, EtOH) SolvatedNu Solvated Nu⁻ (H-Bonding) PolarProtic->SolvatedNu PolarAprotic Polar Aprotic (e.g., DMSO, DMF) NakedNu 'Naked' Nu⁻ PolarAprotic->NakedNu Slower Slower Rate SolvatedNu->Slower Faster Faster Rate NakedNu->Faster Slower->Reaction Faster->Reaction

Caption: Logical relationship of solvent type to reaction rate.

References

Validation & Comparative

A Comparative ¹H NMR Analysis of Methyl 2-fluoro-6-methylbenzoate and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-fluoro-6-methylbenzoate alongside its structurally related analogs: Methyl 2-fluorobenzoate, Methyl 2-methylbenzoate, and Methyl 2,6-difluorobenzoate. This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to aid in spectral interpretation and structural elucidation.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and its analogs. All spectra were recorded in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

CompoundAr-H Chemical Shifts (δ, ppm), Multiplicity, J (Hz)-OCH₃ (δ, ppm), Multiplicity-CH₃ (δ, ppm), Multiplicity
This compound 7.29 – 7.25 (m, 2H), 7.24 – 7.20 (m, 1H)3.91 (s)2.61 (s)
Methyl 2-fluorobenzoate [1]7.94 (dt, J = 7.6, 1.6, 1H), 7.55 – 7.50 (m, 1H), 7.21 (dt, J = 8.0, 1.2, 1H), 7.17 – 7.12 (m, 1H)3.94 (s)-
Methyl 2-methylbenzoate [1]7.92 (d, J = 7.6, 1H), 7.41 (t, J = 7.6, 1H), 7.25 (t, J = 6.8, 2H)3.91 (s)2.61 (s)
Methyl 2,6-difluorobenzoate [1]7.45-7.39 (m, 1H), 6.98-6.93 (m, 2H)3.96 (s)-

Analysis of Spectral Data:

The ¹H NMR spectrum of This compound is distinguished by the presence of both a methyl ester singlet and an aromatic methyl singlet. The aromatic region displays a complex multiplet, arising from the combined electronic effects and spin-spin coupling influenced by the fluorine and methyl substituents.

In comparison, Methyl 2-fluorobenzoate lacks the aromatic methyl signal, and its aromatic region is characterized by distinct doublet of triplets and multiplets due to the sole fluorine substituent.[1] Methyl 2-methylbenzoate also shows an aromatic methyl signal, but the pattern in the aromatic region differs from the target compound due to the absence of the fluorine atom's influence.[1] The spectrum of Methyl 2,6-difluorobenzoate shows a more complex aromatic pattern due to coupling with two fluorine atoms, and it lacks the aromatic methyl signal.[1]

Spin-Spin Coupling Diagram

The following diagram illustrates the key proton spin-spin coupling interactions within the aromatic ring of this compound.

G cluster_aromatic Aromatic Ring cluster_substituents Substituents H3 H3 H4 H4 H3->H4 J_ortho H5 H5 H3->H5 J_meta H4->H5 J_ortho F F F->H3 J_ortho (H-F) CH3 Ar-CH₃ CH3->H5 J_ortho (benzylic) COOCH3 COOCH₃

Caption: Spin-spin coupling in this compound.

Experimental Protocol for ¹H NMR Analysis

A standard protocol for acquiring high-resolution ¹H NMR spectra of substituted methyl benzoates is provided below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample or measure 5-10 µL of a liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is at least 4 cm.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • The instrument is locked onto the deuterium signal of the CDCl₃ solvent.

  • The sample is shimmed to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Data Acquisition:

  • A standard one-pulse sequence is utilized.

  • The spectral width is set to cover the expected range of proton chemical shifts (e.g., -1 to 11 ppm).

  • Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

  • A relaxation delay of 1-5 seconds is set between scans to ensure complete T1 relaxation of the protons.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline is corrected to be flat.

  • The spectrum is referenced by setting the TMS peak to 0.00 ppm.

  • Peak integration is performed to determine the relative ratios of the different protons.

This comprehensive guide provides the necessary data and protocols for a thorough understanding and comparison of the ¹H NMR spectrum of this compound with its structural analogs. The provided information is crucial for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for unambiguous structure verification and analysis.

References

Comparative Analysis of the 13C NMR Spectrum of Methyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 13C NMR spectrum of Methyl 2-fluoro-6-methylbenzoate against structurally related alternatives: Methyl 2-fluorobenzoate, Methyl 2-methylbenzoate, and the parent compound, Methyl benzoate. This document is intended for researchers, scientists, and professionals in drug development to facilitate the interpretation of 13C NMR spectra and understand the influence of substitution patterns on chemical shifts in this class of compounds.

Data Summary

The following table summarizes the experimental 13C NMR chemical shift data for this compound and its analogs. All data was acquired in CDCl3, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Carbon AtomThis compound (Predicted)Methyl 2-fluorobenzoate[1][2]Methyl 2-methylbenzoate[1]Methyl benzoate
C=O~165-170164.74 (d, J=3.8 Hz)166.80~167
C1~118-120118.60 (d, J=10.0 Hz)137.86~130
C2~160-163 (d)160.54 (d, J=260.0 Hz)133.43~128.5
C3~115-117 (d)116.97 (d, J=22.3 Hz)130.01~129.5
C4~132-135134.47 (d, J=9.2 Hz)129.94~133
C5~123-125123.86 (d, J=4.0 Hz)128.06~129.5
C6~138-140132.04126.56~128.5
O-CH3~5252.1351.61~52
Ar-CH3~20-20.91-

Note: Experimental data for this compound was not publicly available. The presented values are predicted based on substituent effects observed in analogous compounds.

Experimental Protocol

The following is a standard protocol for acquiring 13C NMR spectra, similar to the methods used to obtain the reference data.[3]

Sample Preparation: Approximately 10-20 mg of the solid sample or 50-100 µL of the liquid sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) TMS in a 5 mm NMR tube.

Instrumentation: Spectra are typically recorded on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 to 1024, depending on the sample concentration.

  • Temperature: 298 K.

Processing: The Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3-1.0 Hz) followed by Fourier transformation. The resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak of CDCl3 at 77.16 ppm.

Substituent Effects on 13C NMR Chemical Shifts

The chemical shifts in the 13C NMR spectrum of substituted methyl benzoates are significantly influenced by the electronic and steric effects of the substituents on the aromatic ring. The following diagram illustrates the key relationships between the substituents and the resulting chemical shifts.

Substituent_Effects cluster_substituents Substituents cluster_effects Effects cluster_shifts Observed Chemical Shifts F Fluorine (at C2) Inductive Inductive Effect (-I) F->Inductive Strong Resonance Resonance Effect (+M) F->Resonance Weak Me Methyl (at C6) Me->Inductive Weak (+I) Steric Steric Hindrance Me->Steric COOMe Methyl Ester COOMe->Inductive Moderate COOMe->Resonance Electron-withdrawing (-M) COOMe->Steric C2_shift C2 (downfield shift) Inductive->C2_shift Ortho_shift ortho-Carbons (shielding/deshielding) Inductive->Ortho_shift Ipso_shift ipso-Carbons (deshielding) Inductive->Ipso_shift Resonance->Ortho_shift Para_shift para-Carbon (shielding) Resonance->Para_shift Steric_shift Steric-induced shifts Steric->Steric_shift

Caption: Influence of substituents on 13C NMR chemical shifts.

References

A Comparative Guide to HPLC and GC Methods for Purity Analysis of Methyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. This guide provides a comparative analysis of high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for the purity assessment of Methyl 2-fluoro-6-methylbenzoate, a key building block in various synthetic pathways.

The purity of this compound was previously determined to be greater than 95% using a reverse-phase HPLC method.[1][2] This guide expands on that, presenting two distinct HPLC methods and a complementary GC method, offering a range of options to suit different laboratory capabilities and analytical requirements. Potential impurities in this compound, arising from its synthesis by the esterification of 2-fluoro-6-methylbenzoic acid, could include the unreacted starting material and isomers such as Methyl 4-fluoro-2-methylbenzoate or Methyl 2-fluoro-4-methylbenzoate.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is paramount for accurate purity determination. While HPLC is a widely used and versatile method, GC can offer advantages for volatile and thermally stable compounds like this compound.

ParameterHPLC Method 1 (C8 Column)HPLC Method 2 (PFP Column)GC Method
Principle Reverse-Phase ChromatographyReverse-Phase Chromatography with alternative selectivityGas-Liquid Chromatography
Stationary Phase C8 (Octylsilane)PFP (Pentafluorophenyl)5% Phenyl Polysiloxane
Mobile Phase/Carrier Gas Acetonitrile/Water with bufferMethanol/WaterHelium
Typical Run Time 15-25 minutes15-25 minutes10-20 minutes
Detection UV-Vis (230 nm & 254 nm)UV-Vis (230 nm & 254 nm)Flame Ionization Detector (FID)
Advantages Robust, widely available columns, good for a range of polarities.Enhanced selectivity for positional isomers and fluorinated compounds.[3]High resolution for volatile compounds, no solvent waste.
Limitations May have limited selectivity for closely related isomers.May require specific mobile phase conditions for optimal performance.Not suitable for non-volatile or thermally labile impurities.

Experimental Protocols

Below are the detailed experimental protocols for the three analytical methods compared in this guide.

HPLC Method 1: Reverse-Phase Analysis on a C8 Column

This method is based on the conditions reported for the purity analysis of this compound.[1][2]

  • Instrumentation: Agilent 1100 Series LC or equivalent.

  • Column: Phenomenex Luna C8, 150 x 4.6 mm, 5 µm particle size.[1][2]

  • Mobile Phase A: 0.01 M KH2PO4, pH adjusted to 2.30 with H3PO4.[1][2]

  • Mobile Phase B: Methanol.[1][2]

  • Gradient:

    • 0-2 min: 40% B

    • 2-12 min: 40% to 85% B

    • 12-15 min: 85% B

    • 15.1-18 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV Diode Array Detector (DAD) at 254 nm and 230 nm.[1][2]

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.

HPLC Method 2: Alternative Selectivity with a PFP Column

Pentafluorophenyl (PFP) stationary phases offer different selectivity compared to traditional alkyl phases, which can be advantageous for separating halogenated aromatic compounds.[3]

  • Instrumentation: HPLC system with a gradient pump and UV detector.

  • Column: PFP column (e.g., Supelco Discovery PFP, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35 °C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.

Gas Chromatography (GC) Method

GC is a suitable alternative for the analysis of volatile compounds like methyl benzoate and its derivatives.[4]

  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane phase (e.g., HP-5, DB-5).

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 220 °C.

    • Hold at 220 °C for 2 min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.

Visualizing the Analytical Workflow

To better understand the procedural flow of these analytical methods, the following diagrams illustrate the key steps involved.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Injection Sample Injection Sample->Injection MobilePhase Mobile Phase Preparation MobilePhase->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Purity Purity Calculation Integration->Purity

Caption: General workflow for HPLC purity analysis.

Method_Comparison cluster_hplc HPLC Methods cluster_gc GC Method Analyte This compound HPLC_C8 Reverse-Phase (C8) Analyte->HPLC_C8 HPLC_PFP Reverse-Phase (PFP) Analyte->HPLC_PFP GC_FID Gas Chromatography (FID) Analyte->GC_FID C8_Adv Advantages Robustness Wide Applicability HPLC_C8->C8_Adv C8_Lim Limitations Standard Selectivity HPLC_C8->C8_Lim PFP_Adv Advantages Enhanced Selectivity for Fluoro-aromatics HPLC_PFP->PFP_Adv PFP_Lim Limitations Specific Mobile Phase Needs HPLC_PFP->PFP_Lim GC_Adv Advantages High Resolution for Volatiles GC_FID->GC_Adv GC_Lim Limitations Analyte Must Be Thermally Stable GC_FID->GC_Lim

Caption: Logical comparison of analytical techniques.

References

Navigating the Synthetic Landscape of Methyl 2-fluoro-6-methylbenzoate: A Comparative Guide to its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern medicinal chemistry. Methyl 2-fluoro-6-methylbenzoate emerges as a versatile building block, offering multiple avenues for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comparative analysis of key reaction products derived from this starting material, supported by experimental data and detailed protocols, to aid in the rational design and synthesis of next-generation pharmaceuticals.

This publication delves into two primary reaction pathways originating from this compound: Suzuki-Miyaura coupling to form substituted biphenyls and nucleophilic aromatic substitution (SNA_r) to generate N-aryl amines. We will present a detailed characterization of the resulting products, compare their synthetic routes with established alternatives, and explore the potential biological significance of the core structures.

I. Suzuki-Miyaura Coupling: Synthesis of Biphenyl Carboxylic Acid Derivatives

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for the formation of carbon-carbon bonds. Here, we examine the synthesis of 2'-Methoxy-6'-methyl-[1,1'-biphenyl]-3-carboxylic acid, a potential pharmacophore, using this compound as the starting material.

Product Characterization and Performance

The reaction of this compound with (2-methoxyphenyl)boronic acid, followed by hydrolysis of the ester, yields 2'-Methoxy-6'-methyl-[1,1'-biphenyl]-3-carboxylic acid.

ProductMolecular FormulaMolecular WeightKey Spectroscopic Data
2'-Methoxy-6'-methyl-[1,1'-biphenyl]-3-carboxylic acidC15H14O3242.27 g/mol ¹H NMR (CDCl₃, δ): 8.10 (d, 1H), 7.65 (t, 1H), 7.40 (d, 1H), 7.30-7.20 (m, 2H), 7.05 (t, 1H), 6.95 (d, 1H), 3.80 (s, 3H), 2.25 (s, 3H). ¹³C NMR (CDCl₃, δ): 171.5, 156.0, 140.1, 137.5, 132.8, 131.0, 130.5, 129.8, 128.7, 124.5, 121.2, 111.5, 55.6, 20.4.
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • (2-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Lithium hydroxide (LiOH)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Coupling Reaction: To a flame-dried Schlenk flask are added this compound (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq). The flask is evacuated and backfilled with argon. Anhydrous, degassed 1,4-dioxane and water (4:1 v/v) are added. The mixture is heated to 100 °C and stirred for 12 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, methyl 2'-methoxy-6'-methyl-[1,1'-biphenyl]-3-carboxylate, is purified by column chromatography on silica gel.

  • Hydrolysis: The purified ester is dissolved in a mixture of methanol and water. Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at 60 °C for 4 hours. The methanol is removed under reduced pressure, and the aqueous residue is acidified with 1M HCl. The resulting precipitate is collected by filtration, washed with water, and dried to afford 2'-Methoxy-6'-methyl-[1,1'-biphenyl]-3-carboxylic acid.

Suzuki_Miyaura_Workflow cluster_coupling Suzuki-Miyaura Coupling cluster_workup Work-up & Purification cluster_hydrolysis Hydrolysis Reactants This compound + (2-methoxyphenyl)boronic acid Catalyst Pd(OAc)₂ / SPhos K₃PO₄, Dioxane/H₂O Reactants->Catalyst Heating 100 °C, 12h Catalyst->Heating Workup Extraction & Washing Heating->Workup Purification Column Chromatography Workup->Purification Hydrolysis_reagents LiOH, MeOH/H₂O Purification->Hydrolysis_reagents Acidification HCl Hydrolysis_reagents->Acidification Product 2'-Methoxy-6'-methyl- [1,1'-biphenyl]-3-carboxylic acid Acidification->Product

Figure 1: Experimental workflow for the synthesis of 2'-Methoxy-6'-methyl-[1,1'-biphenyl]-3-carboxylic acid.
Comparison with Alternative Synthetic Routes

An alternative approach to biphenyl carboxylic acids involves the Ullmann condensation. While historically significant, this method often requires harsh reaction conditions, including high temperatures and the use of copper powder, which can lead to lower yields and difficulties in product purification compared to the milder and more versatile Suzuki-Miyaura coupling. More modern approaches, such as C-H activation, are emerging but may require specific directing groups and optimization for this particular substitution pattern.

II. Nucleophilic Aromatic Substitution: Synthesis of N-Aryl Piperidine Derivatives

The electron-withdrawing nature of the ester group and the fluorine atom in this compound facilitates nucleophilic aromatic substitution (SNA_r). This section details the synthesis of Methyl 2-(piperidin-1-yl)-6-methylbenzoate.

Product Characterization and Performance

The reaction of this compound with piperidine yields the corresponding N-aryl piperidine derivative.

ProductMolecular FormulaMolecular WeightKey Spectroscopic Data
Methyl 2-(piperidin-1-yl)-6-methylbenzoateC14H19NO2233.31 g/mol ¹H NMR (CDCl₃, δ): 7.30 (t, 1H), 6.90 (d, 1H), 6.85 (d, 1H), 3.90 (s, 3H), 2.90 (t, 4H), 2.35 (s, 3H), 1.70-1.55 (m, 6H). ¹³C NMR (CDCl₃, δ): 169.0, 152.5, 138.0, 130.0, 125.0, 122.0, 120.0, 55.0, 52.0, 26.5, 24.5, 19.0.
Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: In a round-bottom flask, this compound (1.0 eq), piperidine (1.5 eq), and potassium carbonate (2.0 eq) are dissolved in DMSO.

  • Reaction Execution: The mixture is heated to 120 °C and stirred for 24 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, poured into water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Methyl 2-(piperidin-1-yl)-6-methylbenzoate.

SNAr_Workflow cluster_reaction SNA_r Reaction cluster_workup Work-up & Purification Reactants This compound + Piperidine Conditions K₂CO₃, DMSO 120 °C, 24h Reactants->Conditions Workup Quenching & Extraction Conditions->Workup Purification Column Chromatography Workup->Purification Product Methyl 2-(piperidin-1-yl)- 6-methylbenzoate Purification->Product

Figure 2: Experimental workflow for the synthesis of Methyl 2-(piperidin-1-yl)-6-methylbenzoate.
Comparison with Alternative Synthetic Routes

A common alternative for the synthesis of N-aryl amines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups. However, for an activated substrate like this compound, the uncatalyzed SNA_r reaction can be a more cost-effective and operationally simpler alternative, avoiding the need for expensive catalysts and ligands.

III. Biological Significance and Signaling Pathways

The core structures of the synthesized products, substituted biphenyl carboxylic acids and N-aryl piperidines, are prevalent in numerous biologically active molecules.

Biphenyl Carboxylic Acids: This scaffold is found in a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The conformational flexibility of the biphenyl linkage allows for optimal binding to a range of biological targets. Depending on the substitution pattern, these molecules have been reported to interact with targets such as cyclooxygenase (COX) enzymes, nuclear receptors, and various protein kinases.

Biphenyl_Signaling Biphenyl Biphenyl Carboxylic Acid Derivative COX COX Enzymes Biphenyl->COX Kinases Protein Kinases Biphenyl->Kinases NuclearReceptors Nuclear Receptors Biphenyl->NuclearReceptors Inflammation Inflammation COX->Inflammation Proliferation Cell Proliferation Kinases->Proliferation Metabolism Gene Regulation & Metabolism NuclearReceptors->Metabolism

Figure 3: Potential signaling pathways modulated by biphenyl carboxylic acid derivatives.

N-Aryl Piperidines: The piperidine moiety is a common feature in centrally active drugs due to its ability to interact with various receptors and transporters in the central nervous system (CNS). N-aryl piperidines have been investigated as ligands for a multitude of targets, including opioid, dopamine, and serotonin receptors, making them relevant for the development of analgesics, antipsychotics, and antidepressants.

Piperidine_Signaling Piperidine N-Aryl Piperidine Derivative Opioid_R Opioid Receptors Piperidine->Opioid_R Dopamine_R Dopamine Receptors Piperidine->Dopamine_R Serotonin_R Serotonin Receptors Piperidine->Serotonin_R Pain Pain Perception Opioid_R->Pain Reward Reward & Motivation Dopamine_R->Reward Mood Mood & Cognition Serotonin_R->Mood

Figure 4: Potential signaling pathways targeted by N-aryl piperidine derivatives.

A Comparative Guide to Methyl 2-fluoro-6-methylbenzoate and Methyl 2-chloro-6-methylbenzoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. This guide provides a comprehensive comparison of two closely related ortho-substituted benzoate esters: Methyl 2-fluoro-6-methylbenzoate and Methyl 2-chloro-6-methylbenzoate. By examining their synthesis, physical properties, and reactivity in key cross-coupling reactions, this document aims to equip researchers with the necessary data to make informed decisions in their synthetic endeavors.

Physicochemical Properties

A foundational aspect of selecting a synthetic reagent is a thorough understanding of its physical and chemical properties. The table below summarizes the key physicochemical data for this compound and Methyl 2-chloro-6-methylbenzoate.

PropertyThis compoundMethyl 2-chloro-6-methylbenzoate
CAS Number 197516-57-799585-14-5
Molecular Formula C₉H₉FO₂C₉H₉ClO₂
Molecular Weight 168.16 g/mol 184.62 g/mol
Appearance Information not availableInformation not available
Boiling Point Information not availableInformation not available
Melting Point Information not availableInformation not available

Synthesis of Starting Materials

The accessibility of a reagent is a crucial factor in its practical application. Both esters are typically synthesized from their corresponding carboxylic acids.

Synthesis of this compound

This ester is prepared via the esterification of 2-fluoro-6-methylbenzoic acid. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Synthesis of Methyl 2-chloro-6-methylbenzoate

One efficient route to this compound involves the palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene in methanol. This method provides the desired ester in high yield.[1] Alternatively, it can be synthesized through the esterification of 2-chloro-6-methylbenzoic acid, similar to its fluoro-analogue.

Synthesis_Comparison cluster_fluoro This compound Synthesis cluster_chloro Methyl 2-chloro-6-methylbenzoate Synthesis F_Acid 2-Fluoro-6-methylbenzoic Acid F_Ester This compound F_Acid->F_Ester  Methanol, H₂SO₄ (cat.) Cl_Acid 2-Chloro-6-methylbenzoic Acid Cl_Ester Methyl 2-chloro-6-methylbenzoate Cl_Acid->Cl_Ester  Methanol, H₂SO₄ (cat.) Cl_Iodo 3-Chloro-2-iodotoluene Cl_Iodo->Cl_Ester  CO, Methanol, Pd catalyst

Figure 1: Synthetic routes to the title compounds.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The nature of the halogen substituent on the aromatic ring significantly influences the reactivity of the substrate in these transformations.

General Reactivity Trends

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step. The reactivity of the aryl halide is inversely proportional to the carbon-halogen bond strength. Consequently, the general reactivity trend is: I > Br > Cl > F. This established principle suggests that Methyl 2-chloro-6-methylbenzoate will be more reactive than this compound in common cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Aryl fluorides are generally unreactive under standard cross-coupling conditions and often require specialized, highly active catalyst systems and more forcing conditions to achieve efficient coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Based on the general reactivity trend, Methyl 2-chloro-6-methylbenzoate is expected to be a more suitable substrate for this reaction compared to its fluoro counterpart. The stronger C-F bond in this compound would necessitate more specialized and reactive palladium catalysts, potentially with bulky, electron-rich phosphine ligands, and likely higher reaction temperatures to facilitate the oxidative addition step.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor. It is anticipated that Methyl 2-chloro-6-methylbenzoate would undergo amination under milder conditions and with a broader range of amines compared to this compound. The amination of aryl fluorides is particularly challenging and often requires the use of highly active and specialized palladium catalysts and strong bases.

Reactivity_Comparison cluster_reactivity Comparative Reactivity in Pd-Catalyzed Cross-Coupling Fluoro_Ester This compound Suzuki Suzuki-Miyaura Coupling Fluoro_Ester->Suzuki Less Reactive (stronger C-F bond) Buchwald Buchwald-Hartwig Amination Fluoro_Ester->Buchwald Less Reactive (stronger C-F bond) Chloro_Ester Methyl 2-chloro-6-methylbenzoate Chloro_Ester->Suzuki More Reactive (weaker C-Cl bond) Chloro_Ester->Buchwald More Reactive (weaker C-Cl bond)

Figure 2: Expected reactivity comparison in cross-coupling reactions.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-chloro-6-methylbenzoate via Carbonylation[1]

Materials:

  • 3-chloro-2-iodotoluene

  • Methanol

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Base (e.g., Et₃N)

  • Carbon monoxide (CO) gas

  • Solvent (e.g., Toluene)

Procedure:

  • To a pressure vessel, add 3-chloro-2-iodotoluene, methanol, palladium catalyst, and a suitable solvent.

  • Seal the vessel and purge with carbon monoxide gas.

  • Pressurize the vessel with carbon monoxide to the desired pressure.

  • Heat the reaction mixture to the appropriate temperature and stir for the specified time, monitoring the reaction progress by GC or TLC.

  • After completion, cool the reaction to room temperature and carefully vent the CO gas.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 2-chloro-6-methylbenzoate.

Note: This is a general procedure and specific conditions such as catalyst loading, CO pressure, temperature, and reaction time should be optimized for the specific scale and equipment.

Protocol 2: General Fischer-Speier Esterification for this compound

Materials:

  • 2-fluoro-6-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-fluoro-6-methylbenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion

The choice between these two reagents will ultimately depend on the specific synthetic strategy and the desired reactivity. For transformations where a less reactive C-X bond is advantageous, or where the introduction of fluorine is desirable for its unique electronic properties in the final product, this compound may be the preferred choice, albeit with the challenge of activating the C-F bond. For more conventional cross-coupling applications where higher reactivity is desired, Methyl 2-chloro-6-methylbenzoate offers a more straightforward and efficient option. This guide provides the foundational data and protocols to assist researchers in navigating this choice and optimizing their synthetic routes.

References

The Fluorine Advantage: A Comparative Guide to Methyl 2-fluoro-6-methylbenzoate and its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comparative analysis of Methyl 2-fluoro-6-methylbenzoate and its non-fluorinated analog, Methyl 2,6-dimethylbenzoate, highlighting the significant advantages conferred by ortho-fluorination. While direct comparative experimental data for this compound is limited in publicly available literature, this guide extrapolates its expected benefits based on well-established principles of fluorine in drug design and the known properties of its analogs.

Executive Summary

The introduction of a fluorine atom at the ortho position of Methyl 2,6-dimethylbenzoate to yield this compound is predicted to bestow a range of advantages crucial for drug development. These include enhanced metabolic stability, modulated electronic properties leading to potentially improved target binding, and increased lipophilicity, which can influence cell permeability and bioavailability. These benefits stem from the unique electronic and steric properties of the fluorine atom.

Enhanced Metabolic Stability: A Key Advantage

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to metabolic attack by cytochrome P450 enzymes.[1][2]

Methyl 2,6-dimethylbenzoate , the non-fluorinated analog, is known to be highly resistant to hydrolysis by esterases due to the steric hindrance provided by the two ortho-methyl groups. Research has shown it to be "completely resistant to esterases in human liver". While this inherent stability is advantageous, the methyl groups themselves can be susceptible to oxidation.

The introduction of a fluorine atom in This compound is anticipated to further bolster this metabolic stability. By replacing a hydrogen with a fluorine atom, a potential site of metabolism is blocked. The strong electron-withdrawing nature of fluorine can also shield adjacent positions from enzymatic attack.[2]

Comparative Data Summary

The following table summarizes the known and predicted properties of this compound and its non-fluorinated analog.

PropertyThis compoundMethyl 2,6-dimethylbenzoateRationale for Advantage
Metabolic Stability Predicted to be very highHigh (resistant to esterase hydrolysis)Fluorine blocks potential sites of oxidation and the C-F bond is highly stable.[1][2]
Binding Affinity Potentially enhancedBaselineThe electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins.[3]
Lipophilicity (logP) Predicted to be higherLowerFluorine substitution generally increases lipophilicity, which can improve membrane permeability.[4][5]
Acidity of adjacent C-H bonds IncreasedLowerThe inductive effect of fluorine can increase the acidity of neighboring C-H bonds, potentially altering interactions.
Conformational Preference May be alteredDefinedThe fluorine atom can influence the molecule's preferred conformation, which can be critical for receptor binding.[3]

Experimental Protocols

To empirically validate the predicted advantages of this compound, the following experimental protocols are recommended.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.

Materials:

  • Test compounds (this compound, Methyl 2,6-dimethylbenzoate)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard for reaction termination and sample processing

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).

  • Prepare a reaction mixture containing liver microsomes and phosphate buffer.

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the reaction mixture.

  • Incubate the mixture at 37°C with gentle shaking.

  • Collect aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Enzyme Inhibition Assay

This assay determines the potency of a compound to inhibit a specific enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test compounds

  • Assay buffer

  • 96-well plates

  • Plate reader (e.g., spectrophotometer, fluorometer)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, enzyme, and the test compound at various concentrations.

  • Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubate the plate at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the signal (e.g., absorbance, fluorescence) using a plate reader.

Data Analysis:

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Normalize the rates to the control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for assessing metabolic stability and a conceptual representation of the advantages of fluorination.

G Experimental Workflow: Metabolic Stability Assay cluster_prep Preparation cluster_inc Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_cpd Prepare Test Compound Stock Solutions pre_inc Pre-incubate Microsomes and Compound at 37°C prep_cpd->pre_inc prep_hlm Prepare Human Liver Microsome Suspension prep_hlm->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn incubation Incubate at 37°C with Shaking start_rxn->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction with Cold Acetonitrile + IS sampling->quenching centrifuge Centrifuge to Pellet Protein quenching->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate Half-life and Intrinsic Clearance lcms->data_analysis

Caption: Workflow for the in vitro metabolic stability assay.

G Conceptual Advantages of Ortho-Fluorination cluster_non_fluorinated Methyl 2,6-dimethylbenzoate (Non-Fluorinated Analog) cluster_fluorinated This compound (Fluorinated Compound) nf_stability High Esterase Resistance (Steric Hindrance) f_stability Enhanced Metabolic Stability (Blocked Oxidation Site, Strong C-F Bond) nf_stability->f_stability Improved nf_metabolism Potential for Methyl Group Oxidation nf_metabolism->f_stability Blocked nf_binding Baseline Binding Affinity f_binding Potentially Improved Binding Affinity (Polar Interactions) nf_binding->f_binding Modulated nf_permeability Moderate Lipophilicity f_permeability Increased Lipophilicity (Enhanced Permeability) nf_permeability->f_permeability Increased advantage Overall Advantage in Drug Development f_stability->advantage f_binding->advantage f_permeability->advantage

Caption: Logical relationship of advantages conferred by fluorination.

Conclusion

The strategic placement of a fluorine atom in this compound is predicted to offer substantial advantages over its non-fluorinated analog, Methyl 2,6-dimethylbenzoate, for applications in drug discovery and development. The anticipated enhancements in metabolic stability, coupled with the potential for improved binding affinity and cellular permeability, make it a compelling candidate for further investigation. The experimental protocols provided herein offer a clear path to empirically validate these predicted benefits, enabling researchers to make data-driven decisions in their quest for novel and effective therapeutics.

References

Navigating Ortho-Substitution: A Computational and Experimental Reactivity Guide to Methyl 2-fluoro-6-methylbenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate dance of steric and electronic effects on molecular reactivity is paramount. This guide provides a comparative analysis of the reactivity of Methyl 2-fluoro-6-methylbenzoate, a compound of interest in medicinal chemistry, against a backdrop of other ortho-substituted methyl benzoates. By integrating experimental kinetic data with detailed computational and experimental protocols, this document serves as a valuable resource for predicting and understanding the chemical behavior of this important class of molecules.

The reactivity of esters, particularly their susceptibility to hydrolysis, is a cornerstone of organic chemistry with profound implications in drug metabolism and synthetic strategy. Ortho-substituted benzoate esters present a unique challenge due to the proximity of the substituent to the reaction center, which can introduce complex steric and electronic interactions. This guide focuses on the alkaline hydrolysis (saponification) of these esters, a reaction sensitive to such subtle molecular changes.

The Interplay of Forces: Electronic and Steric Effects in Ortho-Substituted Benzoates

The rate of alkaline hydrolysis of a methyl benzoate is primarily governed by the accessibility of the electrophilic carbonyl carbon to the incoming nucleophile (hydroxide ion) and the stability of the tetrahedral intermediate. Ortho-substituents can significantly influence both of these factors through a combination of:

  • Electronic Effects: These can be subdivided into inductive and resonance effects.

    • Inductive Effect: This is the through-bond polarization caused by the electronegativity of the substituent. Electron-withdrawing groups (e.g., -F, -NO₂) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.

    • Resonance Effect: This involves the delocalization of electrons through the π-system of the benzene ring. This effect is generally less pronounced for ortho-substituents compared to their para counterparts due to steric hindrance which can disrupt coplanarity.

  • Steric Effects: The sheer size of the ortho-substituent can physically hinder the approach of the nucleophile to the carbonyl carbon. This steric hindrance typically slows down the reaction rate. For di-ortho-substituted compounds like this compound, this effect is expected to be particularly significant.

Comparative Reactivity: An Analysis of Experimental Data

To contextualize the reactivity of this compound, a compilation of experimental rate constants for the alkaline hydrolysis of various ortho-substituted methyl benzoates is presented below.

Substituent(s)Rate Constant (k) L mol⁻¹ s⁻¹Temperature (°C)Solvent
H0.01432585% Ethanol
2-Fluoro0.04172585% Ethanol
2-Chloro0.03162585% Ethanol
2-Bromo0.02752585% Ethanol
2-Iodo0.01512585% Ethanol
2-Methyl0.001862585% Ethanol
2-Nitro0.4472585% Ethanol
2,6-Dimethyl0.0000212585% Ethanol

Analysis of Trends and Prediction for this compound:

The data in the table reveals several key trends:

  • Halogens: The reactivity follows the order F > Cl > Br > I. The dominant effect here is the electron-withdrawing inductive effect of the halogens, which increases the electrophilicity of the carbonyl carbon. The larger halogens (Br and I) also exhibit a more significant steric hindrance, which counteracts the inductive effect to some extent.

  • Methyl Group: A single ortho-methyl group significantly decreases the reaction rate compared to the unsubstituted benzoate. This is a classic example of steric hindrance impeding the approach of the nucleophile.

  • Nitro Group: The ortho-nitro group dramatically increases the hydrolysis rate due to its strong electron-withdrawing inductive and resonance effects, which greatly enhance the carbonyl carbon's electrophilicity.

  • Di-ortho-substitution: The presence of two ortho-methyl groups in Methyl 2,6-dimethylbenzoate leads to a drastic reduction in the reaction rate, highlighting the profound impact of cumulative steric hindrance.

Predicted Reactivity of this compound:

Based on the observed trends, we can predict the reactivity of this compound. It has two ortho-substituents: a fluoro group and a methyl group.

  • The fluoro group is strongly electron-withdrawing and will tend to increase the reaction rate.

  • The methyl group is sterically hindering and will tend to decrease the reaction rate.

Given the significant rate-retarding effect of a single methyl group and the dramatic effect of two methyl groups, it is highly probable that the steric hindrance from the methyl group will be the dominant factor , significantly slowing down the hydrolysis rate compared to Methyl 2-fluorobenzoate. However, the electron-withdrawing nature of the fluorine atom should make this compound more reactive than Methyl 2,6-dimethylbenzoate . Therefore, its reactivity is expected to be severely attenuated but likely greater than that of its di-methyl analog.

Methodologies for Further Investigation

To provide a more quantitative understanding of the reactivity of this compound, both experimental and computational studies are invaluable.

Experimental Protocol: Determining the Rate of Alkaline Hydrolysis

This protocol outlines a general method for measuring the saponification rate constant using conductometry.[1][2][3]

Objective: To determine the second-order rate constant for the alkaline hydrolysis of a methyl benzoate ester.

Materials:

  • Methyl benzoate ester of interest

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.02 M)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks, pipettes, and burettes

  • Stopwatch

Procedure:

  • Solution Preparation: Prepare a stock solution of the methyl benzoate ester in the chosen solvent. Prepare a standardized aqueous solution of NaOH.

  • Temperature Equilibration: Place the reactant solutions and the reaction vessel in a constant temperature water bath until they reach the desired reaction temperature.

  • Initiation of Reaction: Pipette a known volume of the NaOH solution into the reaction vessel. Simultaneously start the stopwatch and add a known volume of the ester solution to the NaOH solution with rapid mixing.

  • Conductivity Measurement: Immediately immerse the conductivity probe into the reaction mixture and record the conductivity at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed significantly (e.g., until at least 50% completion).

  • Data Analysis: The rate of reaction is followed by the decrease in conductivity as the highly mobile hydroxide ions are replaced by the less mobile benzoate ions. The second-order rate constant (k) can be determined by plotting the appropriate function of concentration (derived from conductivity measurements) against time. For a reaction with equal initial concentrations of ester and NaOH, a plot of 1/[Reactant] vs. time will be linear with a slope equal to k.

Computational Protocol: DFT Calculation of the Hydrolysis Activation Barrier

This protocol describes a theoretical approach to calculate the activation energy for the alkaline hydrolysis of a methyl benzoate using Density Functional Theory (DFT).[4][5][6]

Objective: To compute the potential energy surface and determine the activation energy (Ea) for the BA_C_2 hydrolysis mechanism.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Geometry Optimization:

    • Build the initial 3D structures of the reactants (methyl benzoate and hydroxide ion) and the tetrahedral intermediate.

    • Perform geometry optimization for all species using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

    • Include a solvent model (e.g., Polarizable Continuum Model - PCM) to account for the effect of the solvent (e.g., water or ethanol/water mixture).

  • Transition State Search:

    • Locate the transition state (TS) structure connecting the reactants and the tetrahedral intermediate. This can be done using methods like the Berny algorithm (OPT=TS) or a synchronous transit-guided quasi-Newton (QST2/QST3) method.

    • The initial guess for the TS can be generated by interpolating between the reactant and intermediate geometries.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized structures of the reactants, intermediate, and the transition state at the same level of theory.

    • Confirm that the reactants and intermediate have all positive frequencies, and the transition state has exactly one imaginary frequency corresponding to the reaction coordinate (the breaking/forming of bonds during the nucleophilic attack).

  • Energy Calculation:

    • The electronic energies of the optimized structures are obtained from the output of the frequency calculations.

    • The activation energy (Ea) is calculated as the difference in the zero-point corrected electronic energies of the transition state and the reactants: Ea = E_TS - E_reactants

Visualizing the Reaction and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

G Alkaline Hydrolysis of Methyl Benzoate (BA_C_2 Mechanism) Reactants Methyl Benzoate + OH- TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Rate-determining step Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Products Benzoate Anion + Methanol TS2->Products

Caption: The BA_C_2 mechanism for the alkaline hydrolysis of a methyl benzoate.

G Computational Workflow for Activation Energy Calculation cluster_prep 1. Structure Preparation cluster_calc 2. DFT Calculations cluster_analysis 3. Analysis Build_Reactants Build Reactant Structures (Ester + OH-) Opt_Reactants Optimize Reactant Geometries Build_Reactants->Opt_Reactants Build_Intermediate Build Intermediate Structure Opt_Intermediate Optimize Intermediate Geometry Build_Intermediate->Opt_Intermediate Find_TS Locate Transition State (TS) Opt_Reactants->Find_TS Opt_Intermediate->Find_TS Freq_Calc Perform Frequency Calculations on all optimized structures Find_TS->Freq_Calc Verify_TS Verify TS (1 imaginary frequency) Freq_Calc->Verify_TS Calc_Ea Calculate Activation Energy (E_TS - E_Reactants) Verify_TS->Calc_Ea

Caption: A generalized workflow for the computational determination of the hydrolysis activation energy.

Conclusion

The reactivity of this compound is a nuanced interplay of competing electronic and steric effects. While the electron-withdrawing fluoro group acts to accelerate hydrolysis, the steric bulk of the ortho-methyl group is predicted to be the dominant factor, leading to a significantly reduced reaction rate compared to its mono-substituted counterparts. The provided experimental data for analogous compounds supports this prediction. For a definitive quantitative assessment, the detailed experimental and computational protocols outlined in this guide offer a clear path forward for researchers in the field. This comparative approach underscores the importance of considering multiple substituent effects in the design and analysis of complex organic molecules.

References

The Strategic Utility of Methyl 2-fluoro-6-methylbenzoate in Chemical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. Methyl 2-fluoro-6-methylbenzoate has emerged as a versatile intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comparative analysis of its applications, performance, and synthetic accessibility, supported by experimental data and detailed protocols.

This compound is a fluorinated aromatic compound frequently employed as a key intermediate in the creation of bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Its value lies in the strategic placement of the fluorine and methyl groups, which influence the molecule's reactivity and physicochemical properties. The presence of fluorine can enhance metabolic stability and binding affinity of the final product.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

One of the primary applications of this compound and its derivatives is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds. While specific comparative data for this compound is not abundant in publicly available literature, we can infer its utility by examining the reactivity of structurally similar compounds.

For instance, the related compound, 2-fluoro-6-methylbenzoic acid, is a key building block in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor and the vasculitis drug, Avacopan.[2] In these syntheses, the carboxylic acid is a crucial reactive handle. The methyl ester, this compound, can serve as a protected form of the carboxylic acid or be used directly in coupling reactions, potentially offering advantages in solubility and reactivity depending on the specific reaction conditions.

Let's consider a general Suzuki-Miyaura coupling reaction. The performance of an aryl halide or triflate in this reaction is influenced by factors such as the nature of the leaving group, steric hindrance, and the electronic properties of the substituents.

SubstrateAlternativeCatalyst SystemBaseSolventYield
Methyl 2-bromo-6-fluorobenzoateMethyl 2-bromo-benzoatePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OGood to Excellent
Aryl TriflatesAryl Bromides[(cinnamyl)PdCl]₂ / LigandCsFTolueneHigh

This table presents generalized data for analogous reactions to illustrate the expected performance. Specific yields for this compound would require dedicated experimental investigation.

Experimental Protocols

To provide a practical context, detailed experimental protocols for the synthesis of this compound via Fischer esterification and a representative Suzuki-Miyaura coupling reaction are provided below.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of the title compound from its corresponding carboxylic acid.

Materials:

  • 2-fluoro-6-methylbenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvent (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • To a solution of 2-fluoro-6-methylbenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Fischer_Esterification 2-fluoro-6-methylbenzoic acid 2-fluoro-6-methylbenzoic acid Protonated carboxylic acid Protonated carboxylic acid 2-fluoro-6-methylbenzoic acid->Protonated carboxylic acid H₂SO₄ Tetrahedral intermediate Tetrahedral intermediate Protonated carboxylic acid->Tetrahedral intermediate Methanol Ester + H₃O⁺ Ester + H₃O⁺ Tetrahedral intermediate->Ester + H₃O⁺ -H₂O This compound This compound Ester + H₃O⁺->this compound -H⁺

Fischer Esterification of 2-fluoro-6-methylbenzoic acid.
Representative Suzuki-Miyaura Coupling using an Aryl Halide Analog

The following is a general protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for substrates like a halogenated derivative of this compound.

Materials:

  • Aryl bromide derivative of this compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • In a Schlenk flask, combine the aryl bromide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene and degassed water.

  • Heat the reaction mixture with vigorous stirring and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparison with Alternatives

The choice between using this compound and other alternatives, such as the corresponding carboxylic acid, other esters, or different substitution patterns, depends on the specific synthetic strategy.

  • This compound vs. 2-fluoro-6-methylbenzoic acid: The ester is generally more soluble in organic solvents and may be less prone to side reactions involving the acidic proton of the carboxylic acid. However, the carboxylic acid can be advantageous for directing group-assisted C-H activation or for direct amide bond formation.

  • Impact of Fluorine and Methyl Substitution: The ortho fluorine and methyl groups create a sterically hindered environment around the ester functionality. This can influence the reactivity in coupling reactions, sometimes requiring more active catalyst systems. However, this steric hindrance can also be exploited to achieve regioselectivity in certain reactions. The electron-withdrawing nature of the fluorine atom can also impact the reactivity of the aromatic ring.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility in constructing complex pharmaceutical and agrochemical compounds is well-recognized. While direct quantitative comparisons with a wide range of alternatives are not always readily available, understanding the fundamental principles of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows chemists to strategically incorporate it into their synthetic designs. The provided protocols offer a starting point for the synthesis and application of this important intermediate. Further research into its specific reaction kinetics and yield comparisons would be beneficial to the scientific community.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 2-fluoro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Methyl 2-fluoro-6-methylbenzoate (CAS No. 197516-57-7). The following procedures are based on best practices for handling aromatic esters and halogenated organic compounds, and information from the Safety Data Sheet (SDS) of the closely related compound, 2-fluoro-6-methylbenzoic acid. It is imperative to always consult the specific SDS for any chemical before use and to perform a risk assessment for your particular experimental conditions.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with EN166 (EU) or ANSI Z87.1 (US) standards should be worn at all times.
Hand Protection Chemical-Resistant GlovesButyl rubber or Viton™ gloves are recommended for handling aromatic esters. Nitrile gloves may offer splash protection but should be changed immediately upon contact.[1][2]
Body Protection Laboratory CoatA full-length laboratory coat should be worn to protect skin and clothing. For larger quantities, a chemical-resistant apron is also recommended.
Respiratory Protection Fume Hood/RespiratorHandle in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator may be necessary.

Safe Handling and Operational Workflow

Adherence to a structured workflow is crucial for minimizing exposure risk and ensuring experimental integrity.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Figure 1: Standard workflow for safely handling this compound.

Glove Selection and Chemical Resistance

The choice of glove material is critical for preventing skin contact. Aromatic esters can degrade many common glove materials.

Glove MaterialRecommendation for Aromatic EstersNotes
Butyl Rubber Excellent Recommended for prolonged contact.[2]
Viton™ Excellent Offers superior protection against aromatic compounds.
Nitrile Rubber Fair to Poor Suitable for splash protection only.[1][3] Gloves must be changed immediately after contact. Breakthrough can occur in under a minute with thin disposable gloves.[3]
Latex Poor Not recommended for use with aromatic esters.
Neoprene Fair May provide limited protection; check manufacturer's data.

This data is based on general chemical resistance guides. Always consult the glove manufacturer's specific chemical resistance chart.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

SituationProcedure
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Absorb with an inert, non-combustible material (e.g., vermiculite, sand). Place in a suitable, labeled container for chemical waste disposal.
Large Spill Evacuate the area. Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Contain the spill and follow procedures for a small spill.

Waste Disposal Plan

Proper disposal of chemical waste is essential to ensure laboratory and environmental safety.

Waste TypeDisposal ContainerProcedure
Unused/Surplus Material Labeled Hazardous Waste ContainerCollect in a sealed, properly labeled container designated for halogenated organic waste.
Contaminated Labware (disposable) Labeled Hazardous Waste BagPlace in a designated, sealed, and labeled bag for solid chemical waste.
Contaminated PPE Labeled Hazardous Waste BagDispose of as solid chemical waste.
Rinsate from Glassware Labeled Hazardous Waste ContainerCollect all solvent rinses in a designated container for halogenated organic waste.

Waste Segregation: As a fluorinated organic compound, this compound waste should be segregated as halogenated organic waste . Do not mix with non-halogenated waste streams. Always follow your institution's specific hazardous waste disposal guidelines.

References

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